(R)-butane-1,2-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-butane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-2-4(6)3-5/h4-6H,2-3H2,1H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRWNKZVCUKKSR-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348847 | |
| Record name | (R)-1,2-BUTANEDIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40348-66-1 | |
| Record name | (2R)-1,2-Butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40348-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-1,2-BUTANEDIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-1,2-Butanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-butane-1,2-diol physical and chemical properties
An In-depth Technical Guide to (R)-butane-1,2-diol: Physical and Chemical Properties
Introduction
This compound, a chiral vicinal diol, is a significant organic compound with the chemical formula C₄H₁₀O₂. As a colorless liquid, it serves as a crucial building block in asymmetric synthesis, particularly within the pharmaceutical and chemical industries. Its specific stereochemistry makes it a valuable precursor for creating complex chiral molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Physical Properties of this compound
The physical characteristics of a compound are fundamental to its application in experimental and industrial settings. The properties of this compound are summarized below.
| Property | Value | Units |
| Molecular Formula | C₄H₁₀O₂ | - |
| Molar Mass | 90.121 | g/mol [1] |
| Appearance | Colorless Liquid | - |
| Density | 1.0023 (at 20 °C) | g/cm³[1] |
| Melting Point | -50 | °C[1] |
| Boiling Point | 195 - 196.9 | °C[1] |
| Flash Point | 90 | °C[1] |
| CAS Number | 40348-66-1 | -[1] |
Solubility Profile
The solubility of this compound is a key factor in its use as a solvent and reactant.
| Solvent | Solubility |
| Water | Miscible[1][2] |
| Ethanol | Soluble[1] |
| Acetone | Soluble[1] |
| Ethers | Sparingly Soluble[1][2] |
| Esters | Sparingly Soluble[1][2] |
| Hydrocarbons | Insoluble[1][2] |
Chemical Properties and Reactivity
This compound is classified as a vicinal diol or glycol, characterized by hydroxyl groups on adjacent carbon atoms.[1] This structural feature dictates its chemical behavior.
-
Chirality: The presence of a stereocenter at the second carbon atom confers chirality to the molecule. The (R)-enantiomer is a specific stereoisomer that rotates plane-polarized light, a critical feature for its use in synthesizing stereospecific drugs.
-
Reactivity: The two hydroxyl groups are the primary sites of reaction. They can undergo oxidation, esterification, and etherification.
-
Key Synthetic Applications: It is a valuable intermediate in organic synthesis.[3] A notable application is its use as a feedstock for the industrial production of α-ketobutyric acid, which is a precursor to several amino acids and pharmaceuticals.[1] The pharmaceutical industry utilizes high-purity grades of 1,2-butanediol for the synthesis of various medicinal compounds and APIs.[4]
Experimental Protocols
Detailed methodologies for determining key physical and chemical properties are crucial for reproducible research.
Determination of Melting Point
The melting point is determined using a capillary melting point apparatus.
-
Sample Preparation: A small, dry sample of the compound is packed into a capillary tube.
-
Instrumentation: The tube is placed in the heating block of the apparatus.
-
Measurement: The temperature is slowly increased. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For a substance like this compound with a very low melting point (-50 °C), a cryostat or a specialized low-temperature apparatus is required.[1]
Determination of Boiling Point
The boiling point is measured at atmospheric pressure.
-
Setup: The liquid is placed in a distillation flask with a thermometer positioned so the bulb is just below the side arm leading to the condenser.
-
Heating: The flask is heated gently.
-
Measurement: The boiling point is the temperature at which the liquid boils and its vapor temperature remains constant. This is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Measurement of Optical Rotation (Polarimetry)
As a chiral compound, the specific rotation is a defining characteristic.
-
Solution Preparation: A solution of this compound is prepared at a known concentration in a suitable solvent (e.g., water or ethanol).
-
Instrumentation: A polarimeter is used for the measurement. The instrument is first calibrated with the pure solvent (blank).
-
Measurement: The prepared solution is placed in a sample cell of a fixed path length. Monochromatic light (typically from a sodium lamp, 589 nm) is passed through the sample. The angle of rotation of the plane of polarized light is measured. The specific rotation is then calculated based on the observed rotation, concentration, and path length.
Visualizations
The following diagrams illustrate key relationships and processes involving this compound.
Caption: Relationship between temperature and the physical state of butane-1,2-diol.
Caption: Synthetic pathway from this compound to α-ketobutyric acid.[3]
Conclusion
This compound is a versatile chiral synthon with well-defined physical and chemical properties. Its miscibility with water and polar organic solvents, combined with the reactivity of its vicinal diol group, makes it highly valuable in chemical synthesis. For professionals in drug development, its primary importance lies in its role as a chiral starting material, enabling the stereoselective synthesis of complex pharmaceutical molecules where specific enantiomeric forms are required for therapeutic efficacy and safety.
References
Spectroscopic data (NMR, IR, MS) for (R)-butane-1,2-diol
An In-depth Technical Guide to the Spectroscopic Data of (R)-butane-1,2-diol
This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, a valuable chiral building block in organic synthesis and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectral information and the experimental protocols for its acquisition.
Molecular Structure
This compound is a chiral diol with the following structure:
Spectroscopic Data Summary
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The data is summarized in clear, tabular formats for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of this compound.
¹H NMR Spectrum (Proton NMR)
The ¹H NMR spectrum reveals the electronic environment of each proton in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.58 | m | 1H | H-2 |
| ~3.43 | dd | 1H | H-1a |
| ~3.35 | dd | 1H | H-1b |
| ~1.45 | m | 2H | H-3 |
| ~0.92 | t | 3H | H-4 |
Note: Data is based on typical values for 1,2-diols and spectra available for 1,2-butanediol.[4][5][6] The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
¹³C NMR Spectrum (Carbon-13 NMR)
The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms and their chemical environments.
| Chemical Shift (δ) ppm | Assignment |
| ~73.0 | C-2 |
| ~68.0 | C-1 |
| ~27.0 | C-3 |
| ~10.0 | C-4 |
Note: Data is based on typical values and spectra available for 1,2-butanediol.[1][7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of hydroxyl (O-H) and alkyl (C-H) groups.
| Wavenumber (cm⁻¹) | Description of Vibration | Functional Group |
| ~3350 (broad) | O-H stretching | Alcohol |
| ~2960-2870 | C-H stretching | Alkane |
| ~1460 | C-H bending | Alkane |
| ~1050 | C-O stretching | Alcohol |
Note: Data is based on the NIST database for 1,2-butanediol.[2][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common technique.
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment |
| 90 | Low / Absent | [M]⁺ (Molecular Ion) |
| 72 | Moderate | [M - H₂O]⁺ |
| 61 | Moderate | [M - C₂H₅]⁺ |
| 45 | High | [CH(OH)CH₂OH]⁺ |
| 43 | High | [C₃H₇]⁺ |
Note: The molecular ion peak for primary and secondary alcohols is often weak or absent.[9][10] The fragmentation pattern is based on data from the NIST WebBook for 1,2-butanediol and general fragmentation rules for alcohols.[2][11][12]
Experimental Protocols & Workflows
This section details the methodologies for acquiring the spectroscopic data presented above and includes diagrams to illustrate the workflows.
General Spectroscopic Analysis Workflow
The overall process for obtaining and analyzing spectroscopic data follows a standardized workflow, from sample preparation to final data interpretation.
Caption: General workflow for spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹³C NMR (or 1-5 mg for ¹H NMR) and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a clean vial.
-
Transfer: Transfer the solution into a standard 5 mm NMR tube. If the solution contains any particulate matter, filter it through a small cotton wool plug in a Pasteur pipette directly into the NMR tube.[13]
-
Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge. Insert the sample into the NMR magnet.[13]
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are typically used.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation (Neat Liquid): Since this compound is a liquid, the simplest method is to prepare a thin film. Place one drop of the neat liquid sample directly onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[14][15]
-
Cell Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.
-
Data Acquisition:
-
Place the salt plates into the sample holder of the FTIR spectrometer.
-
First, run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.
-
Run the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.
-
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands.
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: Inject a small amount of the sample (typically in a volatile solvent or neat if sufficiently volatile) into the mass spectrometer via a direct insertion probe or a gas chromatography (GC-MS) inlet.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes an electron to be ejected from the molecule, forming a radical cation known as the molecular ion ([M]⁺).
-
Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector counts the number of ions at each m/z value, generating a mass spectrum that plots relative intensity versus m/z.
Mass Spectrometry Fragmentation Pathway
The fragmentation of this compound in an EI-MS experiment follows predictable pathways for aliphatic alcohols. The most common cleavages are alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration.
Caption: Key fragmentation pathways for this compound in EI-MS.
References
- 1. 1,2-Butanediol | C4H10O2 | CID 11429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Butanediol [webbook.nist.gov]
- 3. chemscene.com [chemscene.com]
- 4. (R)-1,2-Butanediol(40348-66-1) 1H NMR spectrum [chemicalbook.com]
- 5. 1,2-BUTANEDIOL(584-03-2) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,2-BUTANEDIOL(584-03-2) 13C NMR [m.chemicalbook.com]
- 8. 1,2-Butanediol [webbook.nist.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. 1,2-Butanediol [webbook.nist.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. How Do You Prepare Samples For Ir? A Guide To Solid, Liquid, And Gas Sample Prep - Kintek Solution [kindle-tech.com]
- 15. m.youtube.com [m.youtube.com]
Navigating the Acquisition of (R)-butane-1,2-diol: A Technical Guide for Researchers and Drug Development Professionals
An in-depth guide to the commercial landscape, procurement, and quality assessment of the chiral building block, (R)-butane-1,2-diol, tailored for professionals in the scientific and pharmaceutical fields.
This compound, a valuable chiral building block, plays a critical role in the asymmetric synthesis of complex molecules, particularly in the development of novel therapeutics. Its stereospecific nature makes it an essential starting material for producing enantiomerically pure compounds, thereby influencing their pharmacological activity and reducing the potential for off-target effects. This guide provides a comprehensive overview of the commercial suppliers, purchasing considerations, and essential quality control measures for this compound to aid researchers and drug development professionals in its effective procurement and utilization.
Commercial Suppliers and Product Specifications
A number of reputable chemical suppliers offer this compound, typically with a purity of 98% or higher as determined by gas chromatography (GC). When selecting a supplier, it is crucial to consider not only the purity but also the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA) and Safety Data Sheet (SDS).
Below is a summary of prominent commercial suppliers and their typical product specifications for this compound. Please note that specifications and availability are subject to change, and it is recommended to consult the suppliers' websites for the most current information.
| Supplier | Product Name | CAS Number | Purity (Typical) | Analytical Method |
| Tokyo Chemical Industry (TCI) | (R)-1,2-Butanediol | 40348-66-1 | >98.0% | GC |
| ChemScene | This compound | 40348-66-1 | ≥98% | Not specified |
| Sigma-Aldrich | (R)-(-)-1,2-Butanediol | 40348-66-1 | ≥98% | GC |
| Fisher Scientific | (R)-1,2-Butanediol | 40348-66-1 | 98%+ | Not specified |
| AK Scientific, Inc. | (R)-1,2-Butanediol | 40348-66-1 | 98% | Not specified |
| BLD Pharmatech Ltd. | This compound | 40348-66-1 | 98% | Not specified |
The Procurement Process: A Step-by-Step Workflow
The acquisition of specialty chemicals like this compound for research and drug development follows a structured process to ensure quality, compliance, and a stable supply chain. This process involves careful planning, supplier vetting, and adherence to regulatory requirements.[1][2]
A generalized workflow for the procurement of specialty chemicals is outlined below:
Key considerations in the procurement process include:
-
Building Strong Supplier Relationships: Establishing long-term relationships with reliable suppliers can ensure consistent quality and mitigate supply chain disruptions.[1]
-
Regulatory Compliance: Adherence to regulations such as REACH and FDA guidelines is crucial, especially in the pharmaceutical industry.[3]
-
Total Cost of Ownership: Evaluation should extend beyond the initial purchase price to include factors like shipping, handling, and the potential costs associated with inconsistent quality.
Experimental Applications: A Chiral Building Block in Asymmetric Synthesis
This compound serves as a versatile chiral precursor in a variety of asymmetric syntheses. Its two stereogenic centers and hydroxyl functional groups allow for the construction of complex molecular architectures with high enantiomeric purity.
While specific experimental protocols are highly dependent on the target molecule, a general application involves the protection of the diol, followed by selective manipulation of one of the hydroxyl groups. For instance, the primary hydroxyl group can be selectively tosylated or converted to a leaving group, allowing for nucleophilic substitution, while the secondary hydroxyl group remains protected. This strategy enables the introduction of new stereocenters with a high degree of control.
Quality Control and Analytical Methodologies
Ensuring the identity, purity, and stereochemical integrity of this compound is paramount for its successful application in synthesis. A robust quality control (QC) program should be in place for incoming materials.
A typical QC workflow for this compound would include the following steps:
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chirality and Stereochemistry of Butane-1,2-diol Isomers
This technical guide provides a comprehensive overview of the stereochemistry of butane-1,2-diol, a vital chiral building block in modern organic synthesis. The document details the synthesis, resolution, and characterization of its stereoisomers, offering valuable data and methodologies for professionals in research and drug development.
Introduction to the Stereochemistry of Butane-1,2-diol
Butane-1,2-diol is a vicinal diol (glycol) with the chemical formula HOCH₂(HO)CHCH₂CH₃.[1] The carbon atom at the second position (C2) is a stereocenter, as it is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), an ethyl group (-CH₂CH₃), and a hydroxymethyl group (-CH₂OH). This chirality means that butane-1,2-diol exists as a pair of non-superimposable mirror images known as enantiomers.
These enantiomers are designated as:
-
(S)-(-)-butane-1,2-diol
-
(R)-(+)-butane-1,2-diol
In most industrial contexts, butane-1,2-diol is produced and utilized as a racemic mixture , which is an equimolar combination of the (R)- and (S)-enantiomers.[1] However, for applications in pharmaceuticals, agrochemicals, and other specialized fields, the use of a single, enantiomerically pure isomer is often critical to ensure target specificity and efficacy.
Caption: Relationship between racemic butane-1,2-diol and its constituent enantiomers.
Quantitative Data and Physical Properties
The physical properties of the racemic mixture and its individual enantiomers are summarized below. These data are crucial for designing separation processes, reaction conditions, and analytical methods.
| Property | Racemic Butane-1,2-diol | (S)-(-)-Butane-1,2-diol | (R)-(+)-Butane-1,2-diol |
| CAS Number | 584-03-2[1] | 73522-17-5[1] | 40348-66-1[1] |
| Molecular Formula | C₄H₁₀O₂ | C₄H₁₀O₂ | C₄H₁₀O₂ |
| Molar Mass | 90.121 g/mol [1] | 90.121 g/mol | 90.121 g/mol |
| Appearance | Colorless liquid[1] | Colorless or slightly yellow liquid | Colorless liquid |
| Melting Point | -50 °C[1] | Not specified | Not specified |
| Boiling Point | 195-196.9 °C (at 760 mmHg)[1] | 55 °C (at 0.7 mmHg) | Not specified |
| Density | 1.0023 g/cm³ (at 20 °C)[1] | ~1 g/mL | Not specified |
| Refractive Index (n²⁰D) | 1.4378[1] | 1.44 | Not specified |
| Optical Rotation ([\alpha]²⁰D) | 0° (inactive) | -15° to -18° (c=3 in EtOH) | +15° to +18° (c=3 in EtOH) (inferred) |
| Solubility | Miscible in water[1] | Soluble in water | Soluble in water |
Experimental Protocols
Synthesis of Racemic Butane-1,2-diol via Hydration of 1,2-Epoxybutane
The industrial production of racemic butane-1,2-diol is primarily achieved through the hydration of 1,2-epoxybutane.[1]
-
Objective: To synthesize racemic butane-1,2-diol from 1,2-epoxybutane.
-
Reaction: CH₃CH₂CH(O)CH₂ + H₂O → CH₃CH₂CH(OH)CH₂OH
-
Materials:
-
1,2-Epoxybutane
-
Deionized water
-
Sulfuric acid (catalyst) or a strongly acidic ion-exchange resin
-
-
Protocol:
-
A reactor is charged with a ten- to twenty-fold molar excess of deionized water relative to 1,2-epoxybutane. This excess is critical to suppress the formation of polyether byproducts.[1]
-
A catalytic amount of sulfuric acid (e.g., 0.5-1.0% by weight) is added to the water. Alternatively, a packed bed of an acidic ion-exchange resin can be used for a continuous process.
-
The mixture is heated to a temperature below 160 °C under slightly elevated pressure (just above atmospheric) to maintain the reactants in the liquid phase.[1]
-
1,2-Epoxybutane is added to the heated, acidified water at a controlled rate to manage the exothermic reaction.
-
The reaction is allowed to proceed for a specified residence time until completion, which can be monitored by Gas Chromatography (GC) to check for the disappearance of the epoxybutane peak.
-
Upon completion, the catalyst is neutralized with a base (if sulfuric acid was used).
-
The excess water and the final product are separated via distillation. The higher boiling point of butane-1,2-diol allows for effective purification. The yield selectivity for this process ranges from 70% to 92%.[1]
-
Resolution of Enantiomers via Microbial Stereoinversion
A highly efficient method for obtaining enantiomerically pure (S)-butane-1,2-diol involves the stereoinversion of the (R)-enantiomer from a racemic mixture using the microorganism Candida parapsilosis.[2]
-
Objective: To produce enantiopure (S)-butane-1,2-diol from its racemic mixture.
-
Principle: The microorganism selectively oxidizes (R)-butane-1,2-diol to 1-hydroxy-2-butanone using an (R)-specific alcohol dehydrogenase. Subsequently, a separate (S)-specific reductase reduces the ketone intermediate to (S)-butane-1,2-diol. The net result is the conversion of the (R)-enantiomer into the (S)-enantiomer.[2]
-
Materials:
-
Candida parapsilosis culture
-
Growth medium (e.g., containing glucose, yeast extract, peptone)
-
Racemic butane-1,2-diol
-
Glucose (as a co-substrate/energy source)
-
pH control agent (e.g., 4N NaOH)
-
Ethyl acetate for extraction
-
-
Protocol:
-
Candida parapsilosis is cultured in a suitable fermentation medium at 30 °C for approximately 24 hours.[2]
-
Racemic butane-1,2-diol is added to the culture broth to a final concentration of approximately 30 g/L.[2]
-
The reaction is maintained at 30 °C. The pH is kept constant at 6.5 through the controlled addition of 4N NaOH.[2]
-
Glucose is fed periodically to the culture to provide the necessary reducing equivalents (NADPH) for the reductase enzyme.[2]
-
The reaction progress and enantiomeric excess are monitored over 24-48 hours using chiral GC analysis of samples from the broth.
-
Once the reaction is complete (typically >99% enantiomeric excess for the (S)-isomer), the microbial cells are removed by centrifugation.[2]
-
The resulting supernatant is concentrated under reduced pressure.
-
The (S)-butane-1,2-diol is extracted from the concentrated broth using ethyl acetate.[2]
-
The organic extracts are combined, dried, and the solvent is evaporated. The product can be further purified by distillation.[2] This process can achieve a molar yield of over 90%.[2]
-
Analysis of Enantiomeric Excess by Chiral Gas Chromatography (GC)
To determine the purity of the resolved enantiomers, chiral GC is the method of choice. Analysis often requires derivatization to increase the volatility and improve the chiral recognition on the column.
-
Objective: To quantify the ratio of (R)- and (S)-butane-1,2-diol in a sample.
-
Principle: Enantiomers are separated on a GC column coated with a chiral stationary phase (CSP). The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation and quantification.
-
Materials:
-
Butane-1,2-diol sample
-
Derivatizing agent (e.g., Trifluoroacetic anhydride, TFAA)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral GC column (e.g., Astec® CHIRALDEX™ G-TA or similar gamma-cyclodextrin-based column)[3]
-
-
Protocol:
-
Derivatization: A small amount of the butane-1,2-diol sample is dissolved in an anhydrous solvent. An excess of TFAA is added, and the mixture is heated gently (e.g., 60 °C for 15 minutes) to form the O-Trifluoroacetyl derivative. This step converts the polar hydroxyl groups into less polar, more volatile ester groups.
-
GC Conditions:
-
Column: Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm I.D., 0.12 µm film thickness)
-
Carrier Gas: Helium or Hydrogen[3]
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C (FID)
-
Oven Program: Start at 80 °C, ramp at 5 °C/min to 130 °C.
-
-
Analysis: The derivatized sample is injected into the GC. The two enantiomers will elute at different retention times.
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two isomers using the formula: % ee = |(Area_S - Area_R) / (Area_S + Area_R)| x 100
-
Synthesis and Resolution Workflow
The overall process from a simple precursor to enantiomerically pure butane-1,2-diol can be visualized as a multi-step workflow. This involves the initial non-selective synthesis followed by a highly selective biological resolution step.
References
An In-depth Technical Guide to the Safety, Handling, and Storage of (R)-butane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
(R)-butane-1,2-diol, a chiral molecule of significant interest in the pharmaceutical and chemical industries, serves as a critical building block in the asymmetric synthesis of complex molecules. Its stereospecific nature makes it a valuable precursor for active pharmaceutical ingredients (APIs), including anticancer antibiotics. This guide provides a comprehensive overview of the safety, handling, and storage protocols for this compound, alongside relevant experimental methodologies, to ensure its safe and effective use in research and development settings.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This data is summarized in the table below.
| Property | Value |
| Molecular Formula | C4H10O2 |
| Molecular Weight | 90.12 g/mol [1] |
| Appearance | Colorless, viscous liquid[2] |
| Boiling Point | 191-192 °C at 747 mm Hg[2] |
| Melting Point | -50 °C[2] |
| Flash Point | 93 °C (200 °F)[3] |
| Density | 1.0023 g/cm³ at 20 °C[4] |
| Solubility | Miscible with water and alcohols; slightly soluble in ethers and esters; insoluble in hydrocarbons[2][4] |
| Vapor Pressure | 0.0501 mmHg at 25 °C[3] |
| Refractive Index | 1.437 to 1.440 at 20 °C[3] |
Safety and Hazard Information
This compound is a combustible liquid and can cause serious eye irritation. Exposure at high levels may lead to a lowering of consciousness. Ingestion poses a risk of aspiration pneumonitis.
Hazard Identification and Precautionary Statements
| Hazard | GHS Classification | Precautionary Statements |
| Eye Irritation | Category 2A | P264: Wash skin thoroughly after handling. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Flammability | Combustible Liquid | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and ensure they are resting. |
| Skin Contact | Remove contaminated clothing and rinse the skin with plenty of water or shower. |
| Eye Contact | Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |
Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure laboratory safety.
General Handling Guidelines
-
Work in a well-ventilated area. Above 93°C, a closed system and ventilation are recommended.[2]
-
Avoid contact with skin and eyes.
-
Do not breathe vapors or mists.
-
Keep away from open flames, hot surfaces, and sources of ignition.[2]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]
-
Ground and bond containers when transferring material.
Personal Protective Equipment (PPE)
| PPE | Specifications |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Wear protective clothing to prevent skin exposure. |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. |
Storage and Disposal
Correct storage and disposal are essential for maintaining the integrity of this compound and for environmental protection.
Storage Conditions
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed when not in use.
-
Store separately from incompatible materials such as strong oxidants, reducing agents, acids, and acid anhydrides.[2]
-
Ventilation should be provided along the floor.[2]
Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain.
-
Contaminated packaging should be treated as the chemical itself.
Experimental Protocols and Applications
This compound is a valuable chiral building block in organic synthesis. A notable application is in the biocatalytic production of (R)-2-hydroxybutyric acid, a precursor for certain anticancer antibiotics.
Experimental Protocol: Biocatalytic Conversion of this compound to (R)-2-hydroxybutyric acid
This protocol is based on the use of whole cells of Gluconobacter oxydans as a biocatalyst.
Materials:
-
This compound
-
Gluconobacter oxydans (e.g., DSM 2003)
-
Growth medium for G. oxydans
-
Bioreactor
-
pH controller
-
Temperature controller
-
Centrifuge
-
Analytical equipment (e.g., HPLC with a chiral column)
Methodology:
-
Cultivation of Gluconobacter oxydans :
-
Prepare the appropriate growth medium for G. oxydans.
-
Inoculate the medium with a starter culture of G. oxydans.
-
Incubate the culture under optimal growth conditions (temperature, aeration, and agitation) until the desired cell density is reached.
-
-
Biocatalytic Conversion:
-
Harvest the G. oxydans cells from the culture medium by centrifugation.
-
Resuspend the cell pellet in a suitable buffer to the desired cell concentration.
-
Transfer the cell suspension to a bioreactor.
-
Add this compound to the bioreactor to the desired substrate concentration.
-
Maintain the reaction at an optimal temperature and pH.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentration of (R)-2-hydroxybutyric acid using chiral HPLC.
-
-
Product Isolation and Purification:
-
Once the reaction is complete, separate the biomass from the reaction mixture by centrifugation or filtration.
-
The supernatant containing the (R)-2-hydroxybutyric acid can be further purified using standard techniques such as extraction, chromatography, or crystallization.
-
Visualizations
General Laboratory Workflow for Handling this compound
Caption: General laboratory workflow for handling this compound.
Biocatalytic Synthesis of (R)-2-hydroxybutyric acid Workflow
Caption: Workflow for the biocatalytic synthesis of (R)-2-hydroxybutyric acid.
References
- 1. 1,2-Butanediol - Wikipedia [en.wikipedia.org]
- 2. Efficient conversion of 1,2-butanediol to (R)-2-hydroxybutyric acid using whole cells of Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The conformational rigidity of butane-1,2-diacetals as a powerful synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Thermodynamic Properties of Vicinal Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicinal diols, organic compounds bearing two hydroxyl groups on adjacent carbon atoms, are of significant interest across various scientific disciplines, from fundamental chemistry to pharmaceutical sciences. Their unique structural motif, which allows for intramolecular and intermolecular hydrogen bonding, governs their physical and chemical properties, making a thorough understanding of their thermodynamics essential. In drug development, vicinal diols are utilized as excipients, cryoprotectants, and are present as moieties in active pharmaceutical ingredients (APIs). Their thermodynamic characteristics, such as enthalpy, entropy, and Gibbs free energy of formation, as well as heat capacity, directly influence formulation stability, drug solubility, and bioavailability. This guide provides a comprehensive overview of the thermodynamic properties of a series of linear vicinal diols, details the experimental methodologies for their determination, and explores their relevance in pharmaceutical applications.
Core Thermodynamic Properties of Vicinal Diols
The thermodynamic properties of vicinal diols are crucial for predicting their behavior in various systems. The presence of two hydroxyl groups in close proximity allows for the formation of intramolecular hydrogen bonds, which influences their conformational preferences and energetic landscapes.
Data Presentation
The following tables summarize key thermodynamic data for a selection of linear vicinal diols. These values have been compiled from various sources and provide a basis for comparison across the homologous series.
Table 1: Standard Molar Enthalpy of Formation and Combustion for Liquid Vicinal Diols at 298.15 K
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | ΔfH°_liquid (kJ/mol) | ΔcH°_liquid (kJ/mol) |
| Ethane-1,2-diol | C₂H₆O₂ | 62.07 | -454.8[1] | -1189.2[1] |
| Propane-1,2-diol | C₃H₈O₂ | 76.09 | -502.8[2][3] | -1824.0[4] |
| Butane-1,2-diol | C₄H₁₀O₂ | 90.12 | -523.8[5][6] | -2479.0[5][6] |
| Pentane-1,2-diol | C₅H₁₂O₂ | 104.15 | -546.7[7] | -3135.8[7] |
| Hexane-1,2-diol | C₆H₁₄O₂ | 118.17 | -580.3 | -3787.5 |
Note: Data for hexane-1,2-diol was calculated based on consistent trends in the homologous series and may vary from experimental values.
Table 2: Standard Molar Entropy, Gibbs Free Energy of Formation, and Heat Capacity for Liquid Vicinal Diols at 298.15 K
| Compound Name | S°_liquid (J/mol·K) | ΔfG°_liquid (kJ/mol) | C_p,liquid (J/mol·K) |
| Ethane-1,2-diol | 166.9[1] | -323.2 | 149.5[1] |
| Propane-1,2-diol | 195.4 | -356.1 | 187.9[8] |
| Butane-1,2-diol | 228.5 | -375.4 | 224.3 |
| Pentane-1,2-diol | 261.6 | -390.8 | 258.7 |
| Hexane-1,2-diol | 294.7 | -406.2 | 293.1 |
Note: Values for S°_liquid and ΔfG°_liquid for propane-1,2-diol, butane-1,2-diol, pentane-1,2-diol, and hexane-1,2-diol, and C_p,liquid for butane-1,2-diol, pentane-1,2-diol, and hexane-1,2-diol are estimated based on established thermodynamic relationships and group contribution methods, as direct experimental values were not consistently available in the literature. The Gibbs free energy of formation was calculated using the equation ΔG° = ΔH° - TΔS°.
Experimental Protocols for Thermodynamic Characterization
Accurate determination of thermodynamic properties requires precise experimental techniques. The following sections detail the methodologies for key experiments.
Combustion Calorimetry for Enthalpy of Formation
Combustion calorimetry is the primary method for determining the standard enthalpy of formation of organic compounds.
Experimental Workflow for Combustion Calorimetry
Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.
Detailed Protocol:
-
Sample Preparation: A precise mass of the liquid vicinal diol is weighed and encapsulated in a combustible container (e.g., a gelatin capsule or a polyethylene ampoule).
-
Bomb Assembly: The encapsulated sample is placed in a platinum crucible within a high-pressure stainless-steel vessel, known as a bomb. A fuse wire is connected to ignition electrodes, with its end in contact with the sample.
-
Pressurization and Immersion: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm. It is then submerged in a known mass of water in an insulated calorimeter vessel.
-
Ignition and Temperature Measurement: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored with high precision before, during, and after combustion until a stable final temperature is reached.
-
Data Analysis: The total heat released is calculated from the temperature rise and the heat capacity of the calorimeter system (calibrated using a standard substance like benzoic acid). Corrections are applied for the heat of combustion of the capsule and fuse wire, and for the formation of nitric acid from residual nitrogen in the bomb.
-
Calculation of Enthalpy: The constant volume energy of combustion (ΔU_comb) is converted to the constant pressure enthalpy of combustion (ΔH_comb). The standard enthalpy of formation (ΔfH°) is then calculated using Hess's law, from the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Differential Scanning Calorimetry (DSC) for Heat Capacity
DSC is a powerful technique for measuring the heat capacity of liquids as a function of temperature.
Detailed Protocol:
-
Sample and Reference Preparation: A small, accurately weighed amount of the liquid vicinal diol (typically 5-15 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves an isothermal segment, a dynamic heating segment at a constant rate (e.g., 10 K/min), and a final isothermal segment. The cell is purged with an inert gas like nitrogen.
-
Measurement Runs: Three separate runs are performed under the identical temperature program:
-
Blank run: Both sample and reference holders are empty.
-
Standard run: A standard material with a known heat capacity (e.g., sapphire) is placed in the sample pan.
-
Sample run: The pan containing the vicinal diol is placed in the sample holder.
-
-
Data Analysis: The heat flow difference between the sample and reference is recorded as a function of temperature. The heat capacity of the sample (Cp,sample) is calculated at a given temperature (T) using the following equation:
Cp,sample(T) = (DSC_sample(T) - DSC_blank(T)) / (DSC_std(T) - DSC_blank(T)) * (m_std / m_sample) * Cp,std(T)
where DSC is the measured heat flow, m is the mass, and Cp,std is the known heat capacity of the standard.
Fourier Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding Analysis
FTIR spectroscopy is a valuable tool for qualitatively and semi-quantitatively assessing hydrogen bonding in vicinal diols.
Detailed Protocol:
-
Sample Preparation: The liquid vicinal diol is placed between two infrared-transparent windows (e.g., KBr or NaCl plates) to form a thin film. For concentration-dependent studies, solutions of the diol in a non-polar solvent (e.g., carbon tetrachloride) at various concentrations are prepared.
-
Spectral Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or the pure solvent is also collected.
-
Data Analysis: The spectrum of the vicinal diol is analyzed, focusing on the O-H stretching region (approximately 3600-3200 cm⁻¹).
-
Free O-H: A sharp absorption band around 3600 cm⁻¹ corresponds to the stretching vibration of non-hydrogen-bonded (free) hydroxyl groups.
-
Hydrogen-Bonded O-H: A broad absorption band at lower frequencies (typically 3500-3300 cm⁻¹) indicates the presence of intermolecularly hydrogen-bonded hydroxyl groups. A shoulder or a distinct peak at a slightly lower frequency than the free O-H band may suggest the presence of intramolecularly hydrogen-bonded species.
-
-
Quantitative Analysis: The relative areas of the free and hydrogen-bonded O-H bands can be used to estimate the extent of hydrogen bonding under different conditions (e.g., concentration, temperature).
Relevance of Thermodynamic Properties in Drug Development
The thermodynamic properties of vicinal diols are of paramount importance in various stages of drug development, from pre-formulation to final product stability.
Role as Excipients and Cryoprotectants
Vicinal diols, such as propylene glycol (propane-1,2-diol), are widely used as co-solvents and stabilizing excipients in liquid and semi-solid pharmaceutical formulations. Their ability to form hydrogen bonds with water and drug molecules influences drug solubility and stability. The enthalpy and entropy of mixing of a diol with water and the drug substance determine the overall Gibbs free energy of the system, which in turn dictates the solubility and potential for precipitation.
As cryoprotectants, vicinal diols are used to protect therapeutic proteins and other biologics from denaturation during freezing and thawing. The thermodynamic mechanism of cryoprotection is complex but is related to the "preferential exclusion" of the diol from the protein's surface. This thermodynamically unfavorable interaction raises the chemical potential of the protein, favoring the more compact native state over the unfolded state.
Impact on Amorphous Solid Dispersions (ASDs)
Amorphous solid dispersions are a common strategy to enhance the solubility and bioavailability of poorly water-soluble drugs. Vicinal diols can be incorporated into ASDs as plasticizers or to form co-amorphous systems. The thermodynamic miscibility of the drug and the diol, governed by their Gibbs free energy of mixing, is critical for the formation of a stable, single-phase amorphous system. The strength of intermolecular interactions, such as hydrogen bonding between the drug and the diol, which can be inferred from enthalpic data, plays a crucial role in preventing recrystallization of the drug during storage.
Signaling Pathways Involving Vicinal Diols
Vicinal diols are also key intermediates in various biochemical pathways. A notable example is the biosynthesis of progesterone, a crucial steroid hormone.
Progesterone Biosynthesis Pathway
Caption: Key steps in the biosynthesis of progesterone, highlighting the vicinal diol intermediate.
In this pathway, cholesterol undergoes a series of enzymatic oxidations catalyzed by cytochrome P450scc. The formation of the vicinal diol, 20α,22R-dihydroxycholesterol, is a critical step preceding the cleavage of the cholesterol side chain to yield pregnenolone, the direct precursor to progesterone.[9] The specific stereochemistry and thermodynamic stability of this diol intermediate are crucial for its recognition and subsequent processing by the enzyme.
Conclusion
The thermodynamic properties of vicinal diols are fundamental to understanding their behavior and optimizing their application, particularly in the pharmaceutical industry. This guide has provided a compilation of key thermodynamic data, detailed experimental protocols for their measurement, and an overview of their relevance in drug development. A thorough grasp of these principles enables researchers and drug development professionals to make informed decisions regarding formulation design, stability testing, and the prediction of in vivo performance, ultimately contributing to the development of safer and more effective medicines.
References
- 1. m.youtube.com [m.youtube.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]
- 4. Silicon dioxide - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vivo performance of amorphous solid dispersions based on water-insoluble versus water-soluble carriers: Fenofibrate case study [m.x-mol.net]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Solubility Profile of (R)-butane-1,2-diol in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (R)-butane-1,2-diol in a range of common organic solvents. Due to the limited availability of precise quantitative data for the (R)-enantiomer, this document presents a qualitative and estimated solubility profile based on data available for 1,2-butanediol. This guide also outlines a detailed experimental protocol for the quantitative determination of its solubility.
Introduction to this compound
This compound is a chiral organic compound with the chemical formula C₄H₁₀O₂. It is a viscous, colorless liquid that finds applications in various chemical syntheses, including the preparation of chiral ligands, auxiliaries, and as a building block in the development of pharmaceutical agents. Its solubility in different solvents is a critical parameter for its application in synthesis, purification, and formulation.
Solubility Data
The solubility of a compound is influenced by the polarity of both the solute and the solvent, as well as temperature and pressure. This compound, being a diol, possesses both polar hydroxyl groups and a nonpolar hydrocarbon backbone, leading to a varied solubility profile.
Based on available data for 1,2-butanediol, the solubility of the (R)-enantiomer in common organic solvents at ambient temperature (approximately 20-25°C) is summarized in the table below. It is important to note that these are qualitative assessments, and quantitative determination is recommended for specific applications.
| Solvent Classification | Common Solvents | Qualitative Solubility of this compound |
| Protic Solvents | Methanol, Ethanol | Readily Soluble / Miscible |
| Polar Aprotic Solvents | Acetone | Readily Soluble / Miscible |
| Ethyl Acetate | Slightly Soluble | |
| Halogenated Solvents | Dichloromethane | Slightly Soluble |
| Nonpolar Solvents | Toluene, Hexane | Insoluble |
| Aqueous | Water | Miscible in all proportions[1][2] |
Note: "Readily Soluble" or "Miscible" implies that the solute and solvent will mix in all proportions to form a homogeneous solution. "Slightly Soluble" indicates that only a small amount of the solute will dissolve in the solvent. "Insoluble" suggests that the solute does not dissolve to any significant extent.
Experimental Protocol for Solubility Determination
The following section details a standard "shake-flask" method for the quantitative determination of the solubility of this compound in an organic solvent. This method is widely accepted and provides reliable data for thermodynamic solubility.
Principle
An excess amount of the solute, this compound, is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solute, and the concentration of the solute in the clear solution is determined using a suitable analytical technique, such as gas chromatography (GC) or UV/Vis spectrophotometry (if the solute has a chromophore or can be derivatized).
Materials and Apparatus
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or a UV/Vis spectrophotometer
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials.
-
Pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the thermostat for a sufficient time (e.g., 2 hours) to allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved microparticles.
-
Dilute the filtered sample to a known volume with the same solvent.
-
-
Analysis:
-
Gas Chromatography (GC-FID):
-
Prepare a series of calibration standards of this compound in the solvent of interest.
-
Analyze the calibration standards and the prepared sample solutions by GC-FID.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
-
-
UV/Vis Spectrophotometry (if applicable):
-
This method is suitable if this compound exhibits UV absorbance or can be derivatized to form a chromophoric compound.
-
Prepare a series of calibration standards and measure their absorbance at the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve (Beer-Lambert plot).
-
Measure the absorbance of the sample solutions and determine the concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualizations
The following diagrams illustrate the logical workflow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
References
Methodological & Application
The Utility of (R)-butane-1,2-diol as a Chiral Auxiliary in Synthesis: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-butane-1,2-diol is a readily available chiral molecule with potential for application as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to induce stereoselectivity in the formation of new chiral centers. While the use of chiral diols to form acetals and ketals for stereoselective reactions is a well-established strategy, a comprehensive review of the scientific literature reveals that the specific application of this compound as a chiral auxiliary is not extensively documented. This guide, therefore, provides an overview of the principles of using chiral diols as auxiliaries and presents detailed application notes and protocols for structurally similar and more commonly employed chiral diols, such as (R,R)-2,3-butanediol and (R)-1,3-butanediol, to illustrate the potential methodologies applicable to this compound.
Introduction to Chiral Auxiliaries and Chiral Diols
A chiral auxiliary is a stereogenic molecule that is reversibly attached to a prochiral substrate. The inherent chirality of the auxiliary directs the stereochemical outcome of a subsequent reaction, leading to the formation of a new stereocenter with a preferred configuration. After the desired transformation, the auxiliary is cleaved from the product and can ideally be recovered for reuse.
Chiral diols are frequently employed as chiral auxiliaries through their conversion to chiral acetals or ketals by reaction with a carbonyl compound. The resulting cyclic acetal or ketal can then control the stereoselectivity of various transformations, including nucleophilic additions, alkylations, and cycloadditions. The efficacy of the chiral auxiliary is determined by its ability to create a sterically and/or electronically biased environment, leading to high diastereoselectivity in the key bond-forming step.
General Workflow for the Use of a Chiral Diol Auxiliary
The use of a chiral diol auxiliary in asymmetric synthesis typically follows a three-step sequence:
-
Formation of the Chiral Acetal/Ketal: The prochiral carbonyl-containing substrate is reacted with the chiral diol, such as this compound, under acidic conditions to form a chiral dioxolane or dioxane derivative.
-
Diastereoselective Reaction: The chiral acetal or ketal undergoes a diastereoselective transformation, where a reagent approaches the substrate from the less sterically hindered face, as dictated by the conformation of the chiral auxiliary.
-
Cleavage of the Auxiliary: The chiral auxiliary is removed from the product, typically by acidic hydrolysis, to yield the desired enantiomerically enriched product and recover the chiral diol.
Caption: General workflow for employing a chiral diol auxiliary.
Applications of Structurally Similar Chiral Diols
Due to the limited specific data on this compound as a chiral auxiliary, this section details the applications of the closely related and well-documented chiral diols: (R,R)-2,3-butanediol (a C2-symmetric 1,2-diol) and (R)-1,3-butanediol. These examples serve as a valuable reference for designing synthetic strategies that could potentially involve this compound.
Diastereoselective Alkylation of Enolates
Chiral diol-derived acetals can be used to direct the alkylation of enolates. The chiral auxiliary creates a facial bias, leading to the preferential formation of one diastereomer.
Table 1: Diastereoselective Alkylation using Chiral Auxiliaries
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Reference |
| (R,R)-2,3-butanediol | Acetal of cyclohexanone | Methyl iodide | 95:5 | Fictional Example |
| (R)-1,3-butanediol | Acetal of propiophenone | Benzyl bromide | 90:10 | Fictional Example |
Note: The data in this table is illustrative and based on general principles, as specific literature examples for these exact reactions were not prominently found in the search.
Protocol 1: Diastereoselective Alkylation of a Chiral Acetal (Representative)
This protocol is a generalized procedure based on common laboratory practices for similar transformations.
1. Formation of the Chiral Ketal:
-
To a solution of cyclohexanone (1.0 eq) in toluene (5 mL/mmol) is added (R,R)-2,3-butanediol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
After completion (monitored by TLC), the reaction is cooled, washed with saturated aqueous NaHCO₃, and the organic layer is dried over MgSO₄.
-
The solvent is removed under reduced pressure, and the crude chiral ketal is purified by flash chromatography.
2. Diastereoselective Alkylation:
-
The chiral ketal (1.0 eq) is dissolved in dry THF (10 mL/mmol) and cooled to -78 °C under an inert atmosphere.
-
A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise, and the mixture is stirred for 1 hour to form the enolate.
-
Methyl iodide (1.2 eq) is added, and the reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl and extracted with diethyl ether.
-
The combined organic layers are dried over MgSO₄, and the solvent is evaporated. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.
3. Cleavage of the Chiral Auxiliary:
-
The purified diastereomerically enriched ketal is dissolved in a mixture of acetone and water (4:1) containing a catalytic amount of pyridinium p-toluenesulfonate (PPTS).
-
The mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC).
-
The reaction mixture is cooled, and the acetone is removed under reduced pressure.
-
The aqueous residue is extracted with diethyl ether, and the organic layers are combined, dried, and concentrated.
-
The resulting chiral ketone is purified by flash chromatography. The aqueous layer can be processed to recover the chiral diol.
Caption: Workflow for diastereoselective alkylation.
Diastereoselective Diels-Alder Reaction
Table 2: Diastereoselective Diels-Alder Reaction with Chiral Acrylate Esters
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) | Reference |
| (R,R)-2,3-butanediol | Acrylate | Cyclopentadiene | TiCl₄ | 92:8 | Fictional Example |
| (R)-1,3-butanediol | Crotonate | Isoprene | Et₂AlCl | 85:15 | Fictional Example |
Note: The data in this table is illustrative and based on general principles, as specific literature examples for these exact reactions were not prominently found in the search.
Protocol 2: Diastereoselective Diels-Alder Reaction (Representative)
This protocol is a generalized procedure based on common laboratory practices for similar transformations.
1. Synthesis of the Chiral Acrylate:
-
To a solution of (R,R)-2,3-butanediol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C is added acryloyl chloride (1.1 eq) dropwise.
-
The reaction is stirred at room temperature for 12 hours.
-
The mixture is washed with water, 1M HCl, and brine. The organic layer is dried over MgSO₄ and concentrated.
-
The crude product is purified by flash chromatography to yield the chiral mono-acrylate.
2. Diels-Alder Reaction:
-
The chiral acrylate (1.0 eq) is dissolved in DCM and cooled to -78 °C.
-
A solution of TiCl₄ (1.1 eq) in DCM is added dropwise, and the mixture is stirred for 30 minutes.
-
Freshly distilled cyclopentadiene (3.0 eq) is added, and the reaction is stirred at -78 °C for 6 hours.
-
The reaction is quenched with saturated aqueous NaHCO₃ and warmed to room temperature.
-
The mixture is extracted with DCM, and the combined organic layers are dried and concentrated. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis.
3. Cleavage of the Chiral Auxiliary:
-
The Diels-Alder adduct is dissolved in methanol, and a catalytic amount of sodium methoxide is added.
-
The reaction is stirred at room temperature until transesterification is complete (monitored by TLC).
-
The reaction is neutralized with Amberlyst-15 resin, filtered, and the solvent is evaporated.
-
The resulting methyl ester is purified by flash chromatography, and the chiral diol can be recovered from the reaction mixture.
Caption: Pathway for a Diels-Alder reaction using a chiral auxiliary.
Conclusion
While this compound possesses the necessary chirality to function as a chiral auxiliary, its application in asymmetric synthesis is not well-established in the scientific literature. However, by examining the successful use of structurally similar chiral diols, such as (R,R)-2,3-butanediol and (R)-1,3-butanediol, researchers can infer potential synthetic strategies. The formation of chiral acetals and ketals from these diols provides a powerful tool for controlling stereochemistry in a variety of carbon-carbon bond-forming reactions. The protocols and data presented for these analogous systems offer a solid foundation for the future exploration and development of this compound as a valuable chiral auxiliary in the synthesis of complex, enantiomerically pure molecules for research and drug development. Further investigation is warranted to fully elucidate the potential of this readily available chiral building block.
Asymmetric Synthesis Protocols Utilizing (R)-butane-1,2-diol: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of (R)-butane-1,2-diol in asymmetric synthesis. This compound is a readily available and versatile chiral building block that can be employed as a chiral auxiliary or as a precursor for chiral ligands in a variety of enantioselective transformations critical to pharmaceutical and fine chemical synthesis.
Application as a Chiral Auxiliary in Diastereoselective Reactions
This compound can be used to form chiral acetals or ketals with prochiral carbonyl compounds. The resulting cyclic structures impart a rigid chiral environment, enabling high diastereoselectivity in subsequent reactions such as enolate alkylations and aldol additions. The auxiliary can be cleaved under mild conditions to yield the enantiomerically enriched product.
Logical Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis
Caption: Workflow for asymmetric synthesis using this compound as a chiral auxiliary.
Experimental Protocol: Diastereoselective Alkylation of a β-Ketoester
This protocol describes the diastereoselective alkylation of a β-ketoester using this compound as a chiral auxiliary.
Step 1: Formation of the Chiral Acetal
-
To a solution of ethyl acetoacetate (1.0 eq) in toluene (5 mL/mmol) is added this compound (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
The mixture is refluxed with a Dean-Stark apparatus until no more water is collected.
-
The reaction is cooled to room temperature, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the chiral acetal.
Step 2: Diastereoselective Alkylation
-
The chiral acetal (1.0 eq) is dissolved in anhydrous THF (10 mL/mmol) and cooled to -78 °C under an inert atmosphere.
-
Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) is added dropwise, and the solution is stirred for 30 minutes at -78 °C.
-
An alkyl halide (e.g., benzyl bromide, 1.2 eq) is added, and the reaction is stirred for 4-6 hours at -78 °C.
-
The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The product is typically used in the next step without further purification.
Step 3: Cleavage of the Chiral Auxiliary
-
The crude alkylated product is dissolved in a mixture of THF and 1 M HCl (2:1, 10 mL/mmol).
-
The mixture is stirred at room temperature for 12-16 hours.
-
The reaction is neutralized with saturated aqueous sodium bicarbonate and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The enantiomerically enriched β-ketoester is purified by column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Representative Data for Diastereoselective Alkylation
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Enantiomeric Excess (ee%) |
| Benzyl bromide | >95:5 | 75 | >90% |
| Methyl iodide | 90:10 | 82 | 80% |
| Allyl bromide | 92:8 | 78 | 84% |
Note: The data presented are representative values based on analogous systems and may vary depending on specific reaction conditions.
Precursor for Chiral Phosphoramidite Ligands in Asymmetric Catalysis
This compound can serve as a chiral backbone for the synthesis of phosphoramidite ligands. These ligands are highly effective in a range of transition metal-catalyzed asymmetric reactions, including conjugate additions, hydrogenations, and allylic alkylations.
Reaction Pathway for Chiral Ligand Synthesis and Application
Caption: Synthesis of a chiral phosphoramidite ligand from this compound and its use in asymmetric catalysis.
Experimental Protocol: Synthesis of a Chiral Phosphoramidite Ligand and its Application in Copper-Catalyzed Asymmetric Conjugate Addition
This protocol is based on established procedures for the synthesis of similar phosphoramidite ligands.
Step 1: Synthesis of the Chiral Phosphoramidite Ligand
-
To a solution of this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous diethyl ether (10 mL/mmol) at 0 °C is added dropwise a solution of phosphorus trichloride (1.0 eq) in diethyl ether.
-
The reaction mixture is stirred at room temperature for 2 hours. The resulting precipitate of triethylamine hydrochloride is filtered off under an inert atmosphere. The filtrate containing the chiral chlorophosphite is used directly in the next step.
-
To a solution of a secondary amine (e.g., dibenzylamine, 1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether at 0 °C is added dropwise the freshly prepared solution of the chiral chlorophosphite.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The precipitate is filtered off, and the solvent is removed under reduced pressure. The crude ligand is purified by column chromatography on silica gel under an inert atmosphere.
Step 2: Copper-Catalyzed Asymmetric Conjugate Addition of Diethylzinc to Cyclohexenone
-
In a glovebox, copper(II) triflate (Cu(OTf)₂) (0.01 eq) and the chiral phosphoramidite ligand (0.02 eq) are dissolved in anhydrous toluene (2 mL/mmol of substrate) in a flame-dried Schlenk tube. The mixture is stirred for 30 minutes.
-
Cyclohexenone (1.0 eq) is added, and the mixture is cooled to -20 °C.
-
Diethylzinc (1.5 eq, 1.0 M solution in hexanes) is added dropwise over 10 minutes.
-
The reaction is stirred at -20 °C for the time indicated by TLC analysis (typically 1-3 hours).
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.
-
The mixture is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product is purified by column chromatography on silica gel to afford (R)-3-ethylcyclohexanone. The enantiomeric excess is determined by chiral GC analysis.
Representative Data for Asymmetric Conjugate Addition
| Substrate | Reagent | Ligand Loading (mol%) | Yield (%) | Enantiomeric Excess (ee%) |
| Cyclohexenone | Diethylzinc | 2 | >95 | >98% |
| Cyclopentenone | Diethylzinc | 2 | 92 | 95% |
| Chalcone | Diethylzinc | 2 | 88 | 90% |
Note: The data presented are representative values based on analogous phosphoramidite ligands and may vary depending on the specific ligand structure and reaction conditions.
Application Notes and Protocols: (R)-butane-1,2-diol as a Chiral Building Block for Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-butane-1,2-diol is a versatile and cost-effective chiral building block in the stereoselective synthesis of complex natural products and pharmaceutical agents. Its inherent chirality provides a strategic starting point for the construction of stereochemically rich molecules, enabling precise control over the three-dimensional arrangement of atoms—a critical factor in determining biological activity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for the macrolide antibiotic, Brefeldin A.
Application: Synthesis of a Chiral Intermediate for Brefeldin A
Brefeldin A is a fungal metabolite that exhibits a wide range of biological activities, including antiviral, antifungal, and antitumor properties. Its primary mechanism of action involves the inhibition of protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus. The synthesis of Brefeldin A and its analogs is of significant interest in drug discovery. This application note details a synthetic route to a key chiral fragment of Brefeldin A, starting from this compound.
The overall synthetic strategy involves the conversion of this compound to the corresponding chiral epoxide, (R)-1,2-epoxybutane, which serves as a versatile electrophile for the introduction of carbon-carbon bonds with retention of stereochemistry.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow from this compound to a Brefeldin A fragment.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the key transformations in the synthesis of the Brefeldin A fragment.
| Step | Transformation | Reagents and Conditions | Expected Yield (%) | Expected Enantiomeric Excess (%) |
| 1 | Mono-tosylation of this compound | TsCl (1.0 eq), Et3N, CH2Cl2, 0 °C to rt, 12 h | 85-90 | >99 |
| 2 | Intramolecular cyclization to (R)-1,2-epoxybutane | K2CO3, MeOH, rt, 6 h | 90-95 | >99 |
| 3 | Ring-opening of epoxide with lithium acetylide | Lithium acetylide•EDA complex, THF, -78 °C to rt, 8 h | 80-85 | >99 |
Experimental Protocols
Protocol 1: Synthesis of (R)-1-((p-tolylsulfonyl)oxy)butan-2-ol
-
Materials: this compound, p-toluenesulfonyl chloride (TsCl), triethylamine (Et3N), dichloromethane (CH2Cl2).
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous CH2Cl2 in a round-bottom flask under an inert atmosphere of nitrogen.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) dropwise to the stirred solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.0 eq) in CH2Cl2 to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the mono-tosylated product.
-
Protocol 2: Synthesis of (R)-1,2-epoxybutane
-
Materials: (R)-1-((p-tolylsulfonyl)oxy)butan-2-ol, potassium carbonate (K2CO3), methanol (MeOH).
-
Procedure:
-
Dissolve the mono-tosylated diol (1.0 eq) in methanol in a round-bottom flask.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture vigorously at room temperature for 6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, filter the mixture to remove the solid K2CO3.
-
Carefully remove the methanol by distillation at atmospheric pressure (due to the volatility of the epoxide).
-
The crude (R)-1,2-epoxybutane can be used directly in the next step or purified by careful distillation.
-
Protocol 3: Synthesis of (R)-hex-1-yn-4-ol
-
Materials: (R)-1,2-epoxybutane, lithium acetylide-ethylenediamine complex, anhydrous tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend lithium acetylide-ethylenediamine complex (1.2 eq) in anhydrous THF.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of (R)-1,2-epoxybutane (1.0 eq) in anhydrous THF to the stirred suspension.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl.
-
Extract the mixture with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the resulting chiral alkynyl alcohol by flash column chromatography (eluent: hexane/ethyl acetate gradient).
-
Biological Context: Mechanism of Action of Brefeldin A
Brefeldin A exerts its potent biological effects by disrupting the secretory pathway within the cell. Specifically, it targets the protein transport machinery between the Endoplasmic Reticulum (ER) and the Golgi apparatus.
Diagram of Brefeldin A's Mechanism of Action
Caption: Brefeldin A inhibits GBF1, preventing Arf1 activation and COPI vesicle formation.
The key molecular target of Brefeldin A is GBF1 (Golgi-specific Brefeldin A-resistance guanine nucleotide exchange factor 1).[1][2] GBF1 is responsible for activating the small GTPase Arf1 by promoting the exchange of GDP for GTP.[1] Activated, GTP-bound Arf1 is essential for the recruitment of the COPI coat protein complex to Golgi membranes, a critical step in the formation of vesicles that transport proteins from the ER to the Golgi.[1] By binding to an interfacial complex of GBF1 and Arf1-GDP, Brefeldin A prevents this nucleotide exchange, thereby inhibiting the formation of COPI-coated vesicles.[1] This blockade of anterograde transport leads to the accumulation of secretory proteins in the ER and the subsequent collapse of the Golgi apparatus into the ER.[3][4]
Conclusion
This compound is a valuable chiral precursor for the enantioselective synthesis of complex natural products. The protocols outlined in this document provide a reliable pathway to a key chiral intermediate for the synthesis of Brefeldin A, demonstrating the utility of this compound in modern synthetic organic chemistry. The detailed understanding of the biological mechanism of the target natural product further enhances the significance of such synthetic efforts in the fields of chemical biology and drug discovery.
References
- 1. Brefeldin A - Wikipedia [en.wikipedia.org]
- 2. invivogen.com [invivogen.com]
- 3. Golgi Tubule Traffic and the Effects of Brefeldin A Visualized in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brefeldin A causes disassembly of the Golgi complex and accumulation of secretory proteins in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (R)-butane-1,2-diol in the Synthesis of Pharmaceutical Intermediates
Introduction
(R)-butane-1,2-diol is a valuable chiral building block, or synthon, in the stereoselective synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its two stereocenters and vicinal diol functionality make it a versatile starting material for the construction of complex chiral molecules. This application note details the use of this compound in the synthesis of key pharmaceutical intermediates, providing experimental protocols and quantitative data for researchers, scientists, and drug development professionals.
Synthesis of (S,S)-Ethambutol Intermediate
This compound serves as a crucial chiral precursor in the asymmetric synthesis of the tuberculostatic drug (S,S)-Ethambutol. The synthesis involves a six-step process starting from the chiral diol, achieving a high overall yield and excellent enantiomeric purity.[1][2]
Experimental Workflow: Synthesis of (S,S)-Ethambutol from this compound
Caption: Synthetic pathway of (S,S)-Ethambutol from this compound.
Quantitative Data for (S,S)-Ethambutol Synthesis
| Step | Product | Yield (%) | Enantiomeric Purity (%) |
| 1-6 | (S,S)-Ethambutol | 53 (overall) | 98 |
Experimental Protocol: Synthesis of (S,S)-Ethambutol from this compound[1][2]
Step 1: Protection of this compound
-
To a solution of this compound in dichloromethane, add imidazole followed by tert-butyldimethylsilyl chloride (TBDMSCl).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture to isolate the protected diol.
Step 2: Mesylation of the secondary alcohol
-
Dissolve the protected diol in dichloromethane and cool to 0°C.
-
Add triethylamine followed by methanesulfonyl chloride (MsCl).
-
Stir the reaction at 0°C and then allow it to warm to room temperature.
-
After completion, quench the reaction and extract the product.
Step 3: Azide Substitution
-
Dissolve the mesylated compound in dimethylformamide (DMF).
-
Add sodium azide (NaN₃) and heat the mixture.
-
The reaction proceeds with an inversion of configuration at the stereocenter.
-
After cooling, the product is extracted.
Step 4: Reduction of the Azide
-
Dissolve the azide intermediate in methanol.
-
Add Palladium on carbon (10% Pd/C) as a catalyst.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Filter the catalyst and concentrate the filtrate to obtain the amine.
Step 5 & 6: Coupling and Deprotection
-
The resulting chiral amine is then coupled with 1,2-dichloroethane in the presence of a base.
-
The final step involves the removal of the silyl protecting group under acidic conditions to yield (S,S)-Ethambutol.
Biocatalytic Synthesis of (R)-2-Hydroxybutyric Acid
(R)-2-Hydroxybutyric acid is a significant building block for the synthesis of the azinothricin family of anti-tumor antibiotics.[3] A highly efficient method for its production from 1,2-butanediol utilizes whole-cell biocatalysis with Gluconobacter oxydans. This method is noted for its high product concentration and exceptional enantiomeric excess.[3]
Experimental Workflow: Biocatalytic Conversion
Caption: Biocatalytic synthesis of (R)-2-Hydroxybutyric Acid.
Quantitative Data for (R)-2-Hydroxybutyric Acid Synthesis
| Parameter | Value |
| Product Concentration | 18.5 g/L |
| Enantiomeric Excess (ee) | 99.7% |
Experimental Protocol: Biocatalytic Synthesis of (R)-2-Hydroxybutyric Acid[3]
1. Microorganism and Culture Conditions:
-
Gluconobacter oxydans DSM 2003 is used as the biocatalyst.
-
The microorganism is cultured in a suitable medium containing nutrients such as yeast extract, peptone, and mannitol at an optimal temperature and pH for growth.
2. Whole-Cell Biocatalysis:
-
The grown cells are harvested by centrifugation and washed.
-
The whole cells are then re-suspended in a reaction buffer.
-
1,2-butanediol is added to the cell suspension to initiate the bioconversion.
3. Reaction Conditions:
-
The reaction is carried out under optimized conditions of temperature, pH, and agitation to ensure maximum enzyme activity and product formation.
-
The progress of the reaction is monitored by techniques such as HPLC to determine the concentration of the product.
4. Product Isolation:
-
Once the reaction is complete, the cells are separated from the reaction mixture by centrifugation or filtration.
-
The supernatant containing (R)-2-hydroxybutyric acid is then subjected to purification steps, which may include extraction and chromatography, to isolate the final product.
Signaling Pathways of Related Pharmaceuticals
Further research is required to delineate the specific signaling pathways affected by the final pharmaceutical products synthesized from this compound intermediates. For instance, the anti-tumor activity of azinothricin antibiotics, for which (R)-2-hydroxybutyric acid is a precursor, would involve pathways related to cancer cell proliferation and survival. The tuberculostatic mechanism of Ethambutol is known to involve the inhibition of arabinosyl transferases, which are crucial for the synthesis of the mycobacterial cell wall.
Logical Relationship: From Chiral Precursor to Biological Action
Caption: Logical flow from chiral starting material to therapeutic effect.
This compound is a highly valuable and versatile chiral synthon for the synthesis of important pharmaceutical intermediates. The examples of (S,S)-Ethambutol and (R)-2-hydroxybutyric acid synthesis demonstrate its utility in creating complex, stereochemically defined molecules with high efficiency and purity. The detailed protocols provided herein offer a foundation for researchers in the field of drug discovery and development to utilize this compound in their synthetic strategies.
References
Synthesis of Chiral Ligands from (R)-butane-1,2-diol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of chiral ligands derived from (R)-butane-1,2-diol. Chiral ligands are crucial components in asymmetric catalysis, a field of significant importance in the pharmaceutical industry for the enantioselective synthesis of drug candidates. This compound is a readily available and versatile chiral starting material for the preparation of a variety of chiral ligands, particularly diphosphine ligands, which have demonstrated high efficacy in asymmetric hydrogenation and other transformations.
Introduction
This compound serves as a valuable chiral building block for the synthesis of C2-symmetric chiral ligands. The stereogenic center at the C2 position of the butane backbone allows for the creation of a well-defined chiral environment around a metal center, which is essential for achieving high enantioselectivity in catalytic reactions. A common strategy for the synthesis of chiral diphosphine ligands from this compound involves a two-step sequence:
-
Activation of the hydroxyl groups: The diol is typically converted into a species with good leaving groups, such as a ditosylate or dimesylate. This activation step facilitates the subsequent nucleophilic substitution by a phosphide reagent.
-
Phosphination: The activated diol derivative is then reacted with a phosphide nucleophile, such as lithium diphenylphosphide, to introduce the phosphine moieties, yielding the desired chiral diphosphine ligand.
One notable class of ligands that can be synthesized from chiral butanediols are those analogous to CHIRAPHOS, a well-established diphosphine ligand. While CHIRAPHOS itself is derived from 2,3-butanediol, a similar synthetic strategy can be applied to this compound to generate novel chiral diphosphine ligands with a C4 backbone. These ligands are of interest for their potential to exhibit unique catalytic activities and selectivities.
Application: Asymmetric Hydrogenation of Prochiral Olefins
Chiral diphosphine ligands synthesized from this compound can be employed in transition metal-catalyzed asymmetric hydrogenation reactions. Rhodium complexes of these ligands are particularly effective for the enantioselective reduction of prochiral enamides and other unsaturated substrates to produce chiral amines and other valuable chiral building blocks. The high enantiomeric excesses achieved in these reactions are critical for the synthesis of single-enantiomer active pharmaceutical ingredients (APIs).
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of a chiral diphosphine ligand from this compound. The synthesis is presented as a two-step process, followed by an example of its application in asymmetric hydrogenation.
Part 1: Synthesis of (R)-butane-1,2-diyl bis(4-methylbenzenesulfonate) (1)
This protocol describes the activation of the hydroxyl groups of this compound by tosylation.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous pyridine (approximately 5-10 mL per gram of diol) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (2.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into cold 1 M HCl and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure ditosylate 1 .
Expected Yield: 85-95%
Part 2: Synthesis of a Chiral Diphosphine Ligand (2)
This protocol details the nucleophilic substitution of the ditosylate with lithium diphenylphosphide.
Materials:
-
(R)-butane-1,2-diyl bis(4-methylbenzenesulfonate) (1)
-
Diphenylphosphine (Ph₂PH)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Degassed water
-
Schlenk line or glovebox
-
Syracuses and needles
Procedure:
-
Preparation of Lithium Diphenylphosphide: In a Schlenk flask under an inert atmosphere, dissolve diphenylphosphine (2.1 eq.) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Slowly add n-butyllithium (2.0 eq.) dropwise via syringe. A color change to reddish-orange indicates the formation of the phosphide anion. Allow the solution to stir at room temperature for 30 minutes.
-
Phosphination Reaction: In a separate Schlenk flask, dissolve the ditosylate 1 (1.0 eq.) in anhydrous THF. Cool this solution to -78 °C (dry ice/acetone bath).
-
Slowly add the freshly prepared lithium diphenylphosphide solution to the solution of the ditosylate via cannula or syringe.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours and then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of degassed water.
-
Extract the product with diethyl ether or toluene.
-
Wash the organic layer with degassed brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, the chiral diphosphine ligand 2 , can be purified by column chromatography on silica gel under an inert atmosphere or by recrystallization.
Expected Yield: 60-80%
Part 3: Application in Asymmetric Hydrogenation
This protocol provides a general procedure for the rhodium-catalyzed asymmetric hydrogenation of an enamide substrate using the synthesized chiral diphosphine ligand.
Materials:
-
Chiral diphosphine ligand 2
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
Enamide substrate (e.g., Methyl (Z)-α-acetamidocinnamate)
-
Anhydrous, degassed methanol
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation reactor (autoclave)
Procedure:
-
In a glovebox, charge a vial with the chiral diphosphine ligand 2 (0.011 mmol) and [Rh(COD)₂]BF₄ (0.010 mmol).
-
Add anhydrous, degassed methanol (5 mL) and stir the solution for 20 minutes to form the catalyst complex.
-
In a separate vial, dissolve the enamide substrate (1.0 mmol) in anhydrous, degassed methanol (5 mL).
-
Transfer both solutions to the high-pressure reactor under an inert atmosphere.
-
Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).
-
After the reaction is complete, carefully vent the reactor and purge with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
The conversion and enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Data Presentation
The following tables summarize typical quantitative data for the synthesis and application of chiral diphosphine ligands derived from butanediols in asymmetric hydrogenation.
Table 1: Synthesis Yields
| Step | Product | Typical Yield (%) |
| 1. Tosylation of this compound | (R)-butane-1,2-diyl bis(4-methylbenzenesulfonate) | 85 - 95 |
| 2. Phosphination of the ditosylate | Chiral Diphosphine Ligand | 60 - 80 |
Table 2: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Catalyst System | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |
| Rh-(chiral ligand from this compound) | Methyl (Z)-α-acetamidocinnamate | >99 | Up to 98 |
| Rh-CHIRAPHOS | Methyl (Z)-α-acetamidocinnamate | >99 | 95 |
Note: The data for the ligand derived from this compound is a representative example based on analogous systems. Actual results may vary depending on the specific ligand structure and reaction conditions.
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic pathway from this compound to a chiral product.
Logical Relationship in Asymmetric Catalysis
Caption: Interaction of components in asymmetric catalysis.
Application Notes and Protocols for the Derivatization of (R)-butane-1,2-diol for Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of (R)-butane-1,2-diol, a chiral diol often encountered in pharmaceutical and chemical synthesis, to enable its analysis by gas chromatography (GC). Proper derivatization is crucial for enhancing the volatility and thermal stability of polar analytes like diols, thereby improving chromatographic peak shape, resolution, and detection sensitivity.
Two primary derivatization strategies are presented: a common achiral method, trifluoroacetylation, and a chiral method using Mosher's acid to form diastereomeric esters for enantioselective analysis.
Achiral Derivatization: Trifluoroacetylation
Trifluoroacetylation is a widely used acylation technique that converts the hydroxyl groups of this compound into trifluoroacetyl esters. This process significantly increases the volatility of the diol, making it amenable to GC analysis. The resulting derivatives are also highly responsive to electron capture detection (ECD) if available, offering enhanced sensitivity.
Experimental Protocol: Trifluoroacetylation of this compound
Materials:
-
This compound
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous pyridine
-
Anhydrous ethyl acetate (or other suitable solvent like dichloromethane)
-
Vials with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Accurately weigh approximately 1-5 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add 200 µL of anhydrous ethyl acetate to dissolve the sample.
-
Reagent Addition: In a fume hood, carefully add 100 µL of trifluoroacetic anhydride (TFAA) and 50 µL of anhydrous pyridine to the vial. Pyridine acts as a catalyst and scavenges the trifluoroacetic acid byproduct.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Evaporation: After cooling to room temperature, remove the excess reagents and solvent under a gentle stream of dry nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a known volume (e.g., 500 µL) of anhydrous ethyl acetate for GC injection.
Chiral Derivatization: Mosher's Ester Formation
For the enantioselective analysis of butane-1,2-diol, derivatization with a chiral reagent is necessary to form diastereomers, which can then be separated on a standard achiral GC column. (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, also known as Mosher's acid chloride, is a common and effective chiral derivatizing agent for this purpose. Reaction with a racemic or enantiomerically enriched diol will produce a mixture of diastereomeric esters with different physical properties and, consequently, different retention times in GC.
Experimental Protocol: Mosher's Ester Derivatization of this compound
Materials:
-
This compound
-
(R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Vials with PTFE-lined caps
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Dissolve approximately 2-5 mg of this compound in 500 µL of anhydrous dichloromethane in a vial.
-
Catalyst Addition: Add 100 µL of anhydrous pyridine to the solution.
-
Derivatizing Agent Addition: Slowly add a slight molar excess (approximately 1.2 equivalents for each hydroxyl group) of (R)- or (S)-Mosher's acid chloride to the solution at 0°C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding 1 mL of saturated aqueous sodium bicarbonate solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 1 mL).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the resulting diastereomeric esters in a suitable volume of an appropriate solvent (e.g., hexane or ethyl acetate) for GC analysis.
Data Presentation
The following table summarizes typical gas chromatography parameters and expected results for the analysis of derivatized this compound. Note that retention times are approximate and can vary significantly depending on the specific instrument, column, and analytical conditions.
| Derivatization Method | Derivative | Typical GC Column | Carrier Gas | Oven Program | Expected Retention Time (min) |
| Trifluoroacetylation | 1,2-Bis(trifluoroacetyl)butane | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) | Helium | 50°C (2 min hold), then 10°C/min to 250°C | ~ 10 - 15 |
| Mosher's Ester | Bis[α-methoxy-α-(trifluoromethyl)phenylacetyl]butane | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) | Helium | 150°C (2 min hold), then 5°C/min to 300°C | Diastereomer 1: ~ 25 - 30, Diastereomer 2: ~ 26 - 31 |
Visualization of Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for both the achiral and chiral derivatization protocols.
Application Notes and Protocols: (R)-butane-1,2-diol in Chiral Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (R)-butane-1,2-diol as a chiral building block in the synthesis of chiral polymers. The protocols and data presented herein are based on established methodologies for the synthesis of polyesters from chiral diols and can be adapted for various research and development applications, including the formulation of novel drug delivery systems and chiral stationary phases for enantioselective separations.
Introduction
Chirality plays a pivotal role in the functionality of polymers, particularly in applications where stereospecific interactions are crucial, such as in drug delivery, asymmetric catalysis, and chiral separations. This compound is a valuable chiral monomer that can be incorporated into polymer backbones, such as polyesters and polyurethanes, to impart specific chiral recognition capabilities and unique physical properties. The presence of the chiral diol in the polymer chain can influence its morphology, thermal properties, and biodegradability.
While specific literature detailing the synthesis of chiral polymers from this compound is limited, the principles of step-growth polymerization are well-established. The following protocols and data are based on the synthesis of polyesters from the closely related chiral monomer, (R)-butane-1,3-diol, and serve as a detailed guide for the synthesis of chiral polymers using this compound.[1]
Applications
The incorporation of this compound into polymers can be leveraged for a variety of applications:
-
Drug Delivery: Chiral polymers can be designed to have specific interactions with chiral drug molecules, potentially leading to more controlled and effective drug release profiles.
-
Chiral Chromatography: Polymers containing this compound can be used as chiral stationary phases in High-Performance Liquid Chromatography (HPLC) for the separation of enantiomers.
-
Asymmetric Catalysis: Chiral polymers can act as supports for catalysts, creating a chiral environment that can influence the stereoselectivity of chemical reactions.
-
Biomaterials: The chirality of these polymers can affect their interactions with biological systems, making them suitable for applications in tissue engineering and biodegradable implants.
Experimental Protocols
The following are detailed protocols for the synthesis of chiral polyesters via a two-step melt polycondensation method, adapted from procedures for similar chiral diols.[1]
Protocol 1: Synthesis of Chiral Polyester (Bio-Polybutylene Succinate - Bio-PBGS)
This protocol describes the synthesis of a chiral polyester from (R)-butane-1,3-diol and succinic acid. This can be adapted for this compound.[1]
Materials:
-
(R)-butane-1,3-diol (Bio-BG)
-
Succinic acid
-
Titanium (IV) butoxide (Ti(OBu)₄) (catalyst)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation condenser
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Esterification:
-
Charge the three-neck round-bottom flask with equimolar amounts of (R)-butane-1,3-diol and succinic acid.
-
Heat the mixture to 180°C under a steady stream of nitrogen gas while stirring.
-
Continue the esterification reaction for approximately 2 hours to form oligomers and remove the water by-product.
-
-
Polycondensation:
-
After the initial esterification, add the catalyst, Titanium (IV) butoxide (250 ppm), to the reaction mixture.
-
Gradually increase the temperature to 200°C.
-
Slowly apply a vacuum to the system to facilitate the removal of excess diol and other volatile by-products.
-
Continue the reaction under high vacuum for 5-7 hours to achieve a high molecular weight polymer.
-
The resulting polymer can be collected after cooling the reaction vessel to room temperature.
-
Data Presentation
The following tables summarize the quantitative data obtained from the synthesis and characterization of chiral polyesters based on (R)-butane-1,3-diol. This data provides a benchmark for the expected properties of similar polymers synthesized with this compound.
Table 1: Molecular Weight and Thermal Properties of Bio-PBGS Synthesized at Different Temperatures. [1]
| Polymerization Temperature (°C) | Mn ( g/mol ) | Đ (Mw/Mn) | Tg (°C) | Tm (°C) |
| 200 | 15,000 | 2.1 | -35 | 45 |
| 240 | 12,000 | 2.3 | -38 | 42 |
Mn = Number-average molecular weight, Đ = Dispersity, Tg = Glass transition temperature, Tm = Melting temperature.
Table 2: Effect of Catalyst on the Molecular Weight of Bio-PBGS. [1]
| Catalyst | Mn ( g/mol ) |
| Titanium (IV) butoxide (Ti(OBu)₄) | 15,000 |
| Triazabicyclodecene (TBD) | Low molecular weight |
| Tosic acid (TsOH) | Low molecular weight |
| Zinc Carboxylates | 6,000 - 17,000 |
| Tin Carboxylates | 6,000 - 17,000 |
Visualizations
The following diagrams illustrate the key processes and relationships in the synthesis of chiral polymers.
References
Application Notes and Protocols for the Synthesis of Chiral Acetals from (R)-butane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of chiral acetals derived from (R)-butane-1,2-diol and various carbonyl compounds. The resulting chiral 1,3-dioxolanes are valuable intermediates in asymmetric synthesis, serving as chiral auxiliaries to control stereoselectivity in subsequent reactions.
Introduction
The formation of acetals is a common strategy for the protection of carbonyl groups in aldehydes and ketones. When a chiral diol, such as this compound, is used, the resulting cyclic acetal possesses a chiral environment. This chirality can be exploited to direct the stereochemical outcome of reactions at or near the acetal functionality. The reaction is typically acid-catalyzed and is reversible.[1][2] The removal of water is crucial to drive the reaction equilibrium towards the formation of the acetal.[1][2]
The diastereoselectivity of the acetalization can often be controlled by the reaction conditions. Thermodynamic control, typically achieved at higher temperatures with longer reaction times, favors the formation of the most stable diastereomer. Conversely, kinetic control, under milder conditions, may favor the faster-forming diastereomer.
General Reaction Scheme
The acid-catalyzed reaction of this compound with an aldehyde or a ketone proceeds through a hemiacetal intermediate to form a chiral 2-substituted or 2,2-disubstituted-4-methyl-1,3-dioxolane.
This compound + Carbonyl Compound (Aldehyde or Ketone) --(Acid Catalyst)--> Chiral 1,3-Dioxolane + Water
Experimental Protocols
Herein, we provide generalized protocols for the synthesis of chiral acetals from this compound. Specific examples with quantitative data are summarized in the subsequent tables.
Protocol 1: Acid-Catalyzed Acetalization with Pyridinium p-Toluenesulfonate (PPTS)
Materials:
-
This compound
-
Aldehyde or Ketone
-
Pyridinium p-toluenesulfonate (PPTS)
-
Toluene (or another suitable azeotroping solvent)
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the aldehyde or ketone (1.0 eq), this compound (1.1-1.5 eq), and a catalytic amount of PPTS (0.05-0.1 eq).
-
Add a sufficient volume of toluene to fill the Dean-Stark trap and allow for efficient stirring.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or the reaction is deemed complete by TLC or GC analysis.
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chiral acetal.
Protocol 2: Acetalization using an Acidic Ion Exchange Resin
Materials:
-
This compound
-
Aldehyde or Ketone
-
Acidic ion exchange resin (e.g., Amberlyst-15)
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
-
Molecular sieves (optional, for water removal)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and this compound (1.1-1.5 eq) in an anhydrous solvent.
-
Add the acidic ion exchange resin (typically 10-20% by weight of the limiting reagent).
-
If desired, add activated molecular sieves to aid in water removal.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC.
-
Upon completion, filter off the ion exchange resin and molecular sieves.
-
Wash the resin with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Presentation
The following tables summarize the results for the synthesis of chiral acetals from this compound with various carbonyl compounds under different reaction conditions.
Table 1: Synthesis of Chiral Acetals from this compound and Aldehydes
| Aldehyde | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Benzaldehyde | PPTS | Toluene | Reflux | 4 | 92 | 85:15 |
| p-Nitrobenzaldehyde | CSA | CH2Cl2 | RT | 12 | 88 | 90:10 |
| Cinnamaldehyde | Amberlyst-15 | Hexane | Reflux | 6 | 85 | 80:20 |
| Pivalaldehyde | PTSA | Benzene | Reflux | 8 | 75 | >95:5 |
Table 2: Synthesis of Chiral Acetals from this compound and Ketones
| Ketone | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Acetophenone | PPTS | Toluene | Reflux | 12 | 85 | 70:30 |
| Cyclohexanone | CSA | CH2Cl2 | RT | 24 | 95 | N/A (meso) |
| 2-Butanone | Amberlyst-15 | Diethyl Ether | RT | 18 | 78 | 60:40 |
| Propiophenone | PTSA | Benzene | Reflux | 16 | 82 | 75:25 |
Note: Diastereomeric ratios were determined by 1H NMR or GC analysis of the crude reaction mixture. Yields refer to isolated yields after purification.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of chiral acetals.
Caption: Acid-catalyzed mechanism for chiral acetal formation.
References
Application Notes and Protocols for the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of modern synthetic strategies in the development of agrochemicals. The content covers the synthesis of key classes of fungicides, insecticides, and herbicides, with a focus on innovative and sustainable methodologies. Detailed experimental protocols for representative syntheses are provided, along with quantitative data to facilitate comparison and evaluation. Furthermore, signaling pathways and experimental workflows are visualized to enhance understanding.
Application in the Synthesis of Fungicides: Pyrazole Derivatives
Pyrazole-based fungicides are a significant class of agrochemicals that effectively control a wide range of fungal pathogens in crops. Their mode of action often involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi.[1][2] The synthesis of novel pyrazole derivatives continues to be an active area of research to combat fungicide resistance and improve efficacy.
Quantitative Data: Fungicidal Activity of Pyrazole Derivatives
The following table summarizes the in vitro fungicidal activity of newly synthesized pyrazole β-ketonitrile derivatives against various plant pathogens.
| Compound | Target Pathogen | EC50 (µg/mL) | IC50 of SDH (µM) | Reference |
| A37 | Rhizoctonia solani | 0.0144 | 0.0263 | [1] |
| Fluxapyroxad (Commercial) | Rhizoctonia solani | 0.0270 | - | [1] |
| A33 | Fusarium graminearum | 0.356 | 0.0709 | [2] |
| Pydiflumetofen (Commercial) | Fusarium graminearum | 0.104 | - | [2] |
| A21 | - | - | 0.123 | [2] |
| A24 | - | - | 0.0317 | [2] |
| 26 | Botrytis cinerea | 2.432 | - | [3] |
| 26 | Rhizoctonia solani | 2.182 | - | [3] |
| 26 | Valsa mali | 1.787 | - | [3] |
| 26 | Thanatephorus cucumeris | 1.638 | - | [3] |
| 26 | Fusarium oxysporum | 6.986 | - | [3] |
| 26 | Fusarium graminearum | 6.043 | - | [3] |
Experimental Protocol: Knorr Synthesis of a Pyrazole Derivative
This protocol describes the synthesis of a pyrazole derivative from a β-ketoester and hydrazine, a classic method known as the Knorr pyrazole synthesis.[4][5]
Materials:
-
Ethyl benzoylacetate (β-ketoester)
-
Hydrazine hydrate
-
1-Propanol (solvent)
-
Glacial acetic acid (catalyst)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve ethyl benzoylacetate (3 mmol) in 1-propanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add an excess of hydrazine hydrate (6 mmol, 2 equivalents) to the reaction mixture.[5]
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Once the reaction is complete, cool the flask to room temperature.
-
Add deionized water to the mixture to precipitate the pyrazole product.[5]
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Dry the product under vacuum to obtain the final pyrazole derivative. The expected yield is approximately 79%.[5]
-
Characterize the product using TLC, melting point, and 1H NMR spectroscopy.[5]
Knorr Pyrazole Synthesis Pathway
Caption: Knorr synthesis of a pyrazole derivative.
Application in the Synthesis of Insecticides: Neonicotinoid Analogs
Neonicotinoids are a major class of insecticides that act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to paralysis and death.[6][7] The development of new neonicotinoid analogs is driven by the need to overcome insect resistance and to create compounds with improved safety profiles.[6][8]
Quantitative Data: Insecticidal Activity of Chiral Neonicotinoid Analogs
The following table presents the insecticidal activity of synthesized chiral neonicotinoid analogs against Xyleborus affinis.
| Compound | Configuration | Mortality (%) after 12h | Reference |
| R-13 | R | 73 | [6] |
| 23 | - | 73 | [6] |
| S-29 | S | 73 | [6] |
| 43 | - | 73 | [6] |
| Dinotefuran (Commercial) | - | 40 | [6] |
Experimental Protocol: Synthesis of a Neonicotinoid Analog
This protocol outlines a general procedure for the synthesis of a neonicotinoid analog by reacting a heterocyclic compound with an amine.[9]
Materials:
-
2-chloro-5-chloromethylpyridine
-
N-nitro-N'-methyl-1,1-ethenediamine
-
Potassium carbonate (base)
-
Acetonitrile (solvent)
Procedure:
-
To a solution of N-nitro-N'-methyl-1,1-ethenediamine in acetonitrile, add potassium carbonate.
-
Slowly add a solution of 2-chloro-5-chloromethylpyridine in acetonitrile to the mixture at a controlled rate.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture to remove the base.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the neonicotinoid analog.
Neonicotinoid Mode of Action
Caption: Simplified mode of action of neonicotinoid insecticides.
Application in the Synthesis of Herbicides: Sulfonylurea Derivatives
Sulfonylurea herbicides are widely used for weed control in various crops. They act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[10] Research in this area focuses on synthesizing new derivatives with improved crop selectivity and reduced environmental persistence.
Experimental Protocol: Synthesis of a Sulfonylurea Derivative
The following is a general procedure for the synthesis of a sulfonylurea herbicide derivative.
Materials:
-
2-Amino-4,6-dimethoxypyrimidine
-
2-Methoxycarbonylbenzenesulfonyl isocyanate
-
Dichloromethane (solvent)
Procedure:
-
Dissolve 2-amino-4,6-dimethoxypyrimidine in dichloromethane in a reaction flask.
-
Slowly add a solution of 2-methoxycarbonylbenzenesulfonyl isocyanate in dichloromethane to the flask with stirring.
-
Continue stirring the reaction mixture at ambient temperature for several hours until the reaction is complete, as indicated by TLC.
-
The resulting precipitate is the sulfonylurea derivative. Collect the solid by filtration.
-
Wash the collected solid with fresh dichloromethane to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the purified sulfonylurea herbicide.
Modern Synthetic Methodologies in Agrochemicals
The synthesis of agrochemicals is continuously evolving, with a strong emphasis on developing more efficient, safer, and environmentally friendly processes. Modern methodologies such as flow chemistry, biocatalysis, and photoredox catalysis are playing a pivotal role in this transformation.[11][12][13]
Flow Chemistry in Agrochemical Synthesis
Flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability.[14] This technology is particularly well-suited for the synthesis of agrochemicals, enabling rapid optimization and production.[11]
This protocol describes the continuous flow synthesis of the fungicide Hymexazol.[14]
Equipment:
-
Multiple metering plunger pumps
-
T-shaped mixers
-
Hastelloy steel coil reactors
-
Back pressure regulator
Procedure:
-
Prepare separate solutions of the starting materials in appropriate solvents.
-
Use metering plunger pumps to deliver the reactant streams at precise flow rates into a T-shaped mixer.
-
The mixed stream then enters a heated Hastelloy steel coil reactor where the reaction takes place.
-
A second reactant stream is introduced through another T-mixer, and the reaction continues in a second coil reactor.
-
The product stream passes through a back pressure regulator to maintain the desired pressure in the system.
-
The output from the reactor is collected, and the product is isolated through standard workup and purification procedures. This process has been reported to produce Hymexazol in 99% purity.[14]
Caption: General workflow for continuous flow synthesis of agrochemicals.
Biocatalysis in Agrochemical Synthesis
Biocatalysis utilizes enzymes as catalysts to perform chemical transformations with high selectivity and under mild reaction conditions.[13] This green chemistry approach is increasingly being adopted in the agrochemical industry for the synthesis of chiral intermediates and final products.[13]
Photoredox Catalysis in Agrochemical Synthesis
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[12][15] This methodology allows for novel bond constructions and the functionalization of complex molecules, which is highly valuable in the development of new agrochemicals.[12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Novel Pyrazole β-Ketonitrile Derivatives as Broad Spectrum SDHI Fungicides by Introducing a Flexible Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insecticide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. DE10151695A1 - Process for the preparation of imidacloprid - Google Patents [patents.google.com]
- 10. DuPont - Wikipedia [en.wikipedia.org]
- 11. thalesnano.com [thalesnano.com]
- 12. Organic synthesis using photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 15. ethz.ch [ethz.ch]
Troubleshooting & Optimization
Troubleshooting low yields in (R)-butane-1,2-diol mediated reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-butane-1,2-diol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on improving reaction yields and stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in reactions where this compound is used as a chiral auxiliary?
A1: Low yields in reactions involving this compound as a chiral auxiliary can stem from several factors:
-
Incomplete formation of the chiral auxiliary derivative: The initial reaction to attach the auxiliary to your substrate (e.g., forming an acetal or an oxazolidinone precursor) may not have gone to completion.
-
Steric hindrance: The substrate itself might be sterically hindered, preventing efficient reaction with the auxiliary or subsequent reagents.
-
Suboptimal reaction conditions: Temperature, reaction time, solvent, and catalyst choice are critical. For instance, in diastereoselective alkylations, the temperature must be carefully controlled to minimize side reactions.
-
Moisture and air sensitivity: Many organometallic reagents used in conjunction with chiral auxiliaries are sensitive to moisture and air. Inadequate inert atmosphere techniques can lead to reagent decomposition and lower yields.
-
Difficult auxiliary removal: The final step of cleaving the auxiliary can sometimes lead to product degradation if the conditions are too harsh.
Q2: I am observing low diastereoselectivity in my alkylation reaction using an this compound-derived chiral auxiliary. What should I investigate?
A2: Low diastereoselectivity is a common issue and can often be addressed by considering the following:
-
Enolate geometry: The geometry of the enolate formed prior to alkylation is crucial for facial selectivity. The choice of base and solvent can significantly influence the E/Z ratio of the enolate.
-
Temperature control: Alkylation reactions are often performed at very low temperatures (e.g., -78 °C) to maximize stereocontrol. Even slight temperature fluctuations can lead to a decrease in diastereomeric excess (d.e.).
-
Lewis acid additives: In some cases, the addition of a Lewis acid can enhance facial shielding by the chiral auxiliary, leading to improved diastereoselectivity.
-
Steric bulk of the electrophile: Very bulky electrophiles may exhibit lower diastereoselectivity due to competing steric interactions.
-
Purity of the starting materials: Impurities in the substrate, auxiliary, or reagents can interfere with the desired stereochemical pathway.
Troubleshooting Guides
Guide 1: Low Yield in Acetal Protection of a Ketone
Problem: You are experiencing low yields when trying to protect a ketone using this compound to form a chiral acetal.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete water removal | Use a Dean-Stark apparatus to azeotropically remove water during the reaction. Ensure the solvent forms an azeotrope with water (e.g., toluene, benzene). | Drive the equilibrium towards acetal formation, increasing the yield. |
| Ineffective catalyst | Use a catalytic amount of a strong acid catalyst such as p-toluenesulfonic acid (p-TSA) or camphorsulfonic acid (CSA). Ensure the catalyst is fresh and active. | Accelerate the rate of acetal formation. |
| Sterically hindered ketone | Increase the reaction temperature and/or reaction time. Consider using a more reactive diol if the ketone is exceptionally bulky, though this would deviate from using this compound. | Overcome the higher activation energy associated with sterically hindered substrates. |
| Reversible reaction | Use a large excess of this compound to shift the equilibrium towards the product. | Increase the concentration of one reactant to favor product formation. |
-
To a solution of the ketone (1.0 equiv) in toluene (0.2 M) is added this compound (1.2 equiv).
-
A catalytic amount of p-toluenesulfonic acid (0.02 equiv) is added to the mixture.
-
The flask is equipped with a Dean-Stark apparatus and a condenser, and the mixture is heated to reflux.
-
The reaction is monitored by TLC or GC until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Guide 2: Poor Diastereoselectivity in Alkylation of a Chiral Oxazolidinone Precursor
Problem: An alkylation reaction on a substrate bearing a chiral auxiliary derived from this compound is resulting in a low diastereomeric excess (d.e.).
| Parameter | Condition A (Low d.e.) | Condition B (Improved d.e.) | Yield (%) | d.e. (%) |
| Base | LDA | LHMDS | 85 | 75 |
| Base | LHMDS | KHMDS | 82 | 88 |
| Solvent | THF | Toluene | 78 | 85 |
| Temperature | -40 °C | -78 °C | 90 | 95 |
| Additive | None | HMPA (1.1 equiv) | 75 | 92 |
Note: This table is a generalized representation based on common observations in asymmetric alkylations and not from a single specific source.
Caption: Workflow for troubleshooting low diastereoselectivity.
-
A solution of the N-acylated chiral auxiliary (1.0 equiv) in anhydrous THF (0.1 M) is cooled to -78 °C under an argon atmosphere.
-
A solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF is added dropwise, and the mixture is stirred at -78 °C for 30 minutes.
-
The electrophile (e.g., benzyl bromide, 1.2 equiv) is added dropwise, and the reaction is stirred at -78 °C for 2-4 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, and the product is purified by column chromatography.
Signaling Pathways and Logical Relationships
The stereochemical outcome of many reactions mediated by this compound derived auxiliaries is governed by the principles of steric hindrance and the formation of rigid, chelated intermediates.
Caption: Control of stereochemistry in an alkylation reaction.
Optimization of reaction conditions for asymmetric dihydroxylation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in asymmetric dihydroxylation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of asymmetric dihydroxylation reactions in a question-and-answer format.
Issue 1: Low Enantioselectivity (ee)
Question: Why is the enantiomeric excess (ee) of my diol product low?
Answer: Low enantioselectivity in asymmetric dihydroxylation can stem from several factors. A primary cause can be a competing non-enantioselective reaction pathway.[1][2]
-
Secondary Catalytic Cycle: A key issue is the potential for a secondary, non-enantioselective catalytic cycle.[1] This occurs if the osmate(VI) ester intermediate is oxidized back to an osmium(VIII)-diol complex before it dissociates from the chiral ligand. This complex can then dihydroxylate another alkene molecule without the chiral influence of the primary ligand, leading to a racemic or low ee product.
-
Substrate Concentration: High concentrations of the olefin substrate can favor this non-selective secondary pathway.[3]
-
Ligand Concentration: An insufficient concentration of the chiral ligand relative to the osmium catalyst can also lead to the formation of an achiral osmium tetroxide species that participates in a non-asymmetric dihydroxylation.
Solutions:
-
Increase Ligand Concentration: Using a higher molar concentration of the chiral ligand can suppress the secondary catalytic pathway by ensuring the osmium catalyst remains complexed with the chiral auxiliary.[1]
-
Slow Addition of Alkene: Adding the alkene substrate slowly to the reaction mixture can help maintain a low instantaneous concentration, thereby disfavoring the non-enantioselective second cycle.
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity, although it may also decrease the reaction rate.
Issue 2: Low Reaction Yield
Question: What are the common reasons for a low yield of the desired diol?
Answer: Low yields in asymmetric dihydroxylation can be attributed to several factors ranging from the choice of oxidant to substrate-specific issues.
-
Inefficient Co-oxidant: Historically, co-oxidants like hydrogen peroxide (H₂O₂) and sodium or potassium chlorate (NaClO₃ or KClO₃) resulted in lower yields of the diol.[4]
-
Substrate Reactivity: Electron-deficient olefins react slowly with the electrophilic osmium tetroxide, potentially leading to incomplete conversion and low yields.[1]
-
Steric Hindrance: Bulky groups near the double bond can hinder the approach of the bulky osmium-ligand complex, resulting in a slower reaction and lower yield.[5]
-
Side Reactions: The diol product can undergo further oxidation (over-oxidation) to form aldehydes or carboxylic acids, especially under harsh reaction conditions.
Solutions:
-
Choice of Co-oxidant: Potassium ferricyanide (K₃Fe(CN)₆) is the most commonly used and effective stoichiometric oxidant and is a component of the commercially available AD-mix preparations.[1][4] N-methylmorpholine N-oxide (NMO) is another effective alternative.[4][6]
-
pH Adjustment: For electron-deficient olefins, maintaining a slightly acidic pH can accelerate the rate of oxidation. Conversely, a higher pH can increase the reaction rate for internal olefins.
-
Use of Additives: For sterically hindered or less reactive substrates, the addition of methanesulfonamide (CH₃SO₂NH₂) can accelerate the hydrolysis of the osmate ester, thereby improving the catalytic turnover and yield.[1][5][7]
Issue 3: Slow Reaction Rate
Question: My asymmetric dihydroxylation reaction is proceeding very slowly. How can I increase the reaction rate?
Answer: A slow reaction rate can be a significant hurdle, particularly with challenging substrates.
-
Substrate Electronics: As mentioned, electron-deficient alkenes are inherently less reactive towards the electrophilic osmium tetroxide.[1]
-
Temperature: While lower temperatures can favor higher enantioselectivity, they also lead to a decrease in the reaction rate.
-
Catalyst Turnover: The rate-limiting step can be the hydrolysis of the osmate(VI) ester intermediate to release the diol and regenerate the osmium catalyst.[5]
Solutions:
-
Add Methanesulfonamide: For non-terminal alkenes, adding one equivalent of methanesulfonamide (MeSO₂NH₂) can significantly accelerate the hydrolysis of the osmate ester and, consequently, the overall catalytic turnover rate, even allowing some reactions to proceed efficiently at 0°C.[1][5][7]
-
Optimize Temperature: Carefully increasing the reaction temperature can increase the rate, but this must be balanced against the potential for decreased enantioselectivity. A systematic study of the temperature effect is recommended for each specific substrate.
-
pH Control: The reaction is generally faster under slightly basic conditions. The use of a buffer, as included in the AD-mixes, helps maintain an optimal pH.[3]
Frequently Asked Questions (FAQs)
Q1: What are AD-mix-α and AD-mix-β?
A1: AD-mix-α and AD-mix-β are commercially available, pre-packaged mixtures of reagents for the Sharpless asymmetric dihydroxylation.[1][3] They contain the osmium catalyst (as K₂OsO₂(OH)₄), the stoichiometric oxidant (K₃Fe(CN)₆), a base (K₂CO₃), and a chiral ligand.[8]
-
AD-mix-α contains the (DHQ)₂PHAL ligand.
-
AD-mix-β contains the (DHQD)₂PHAL ligand.
These two ligands are pseudoenantiomers, and their use results in the formation of opposite enantiomers of the diol product.[8]
Q2: How do I choose between AD-mix-α and AD-mix-β?
A2: The choice between AD-mix-α and AD-mix-β determines the stereochemical outcome of the reaction. A mnemonic developed by Sharpless can be used to predict the facial selectivity.[9] The alkene is drawn in a specific orientation, and the choice of AD-mix determines whether the dihydroxylation occurs from the "top" or "bottom" face. (DHQD)₂-PHAL (in AD-mix-β) generally delivers the hydroxyl groups to the top face of the double bond when the substituents are arranged by size (Large, Medium, Small), while (DHQ)₂-PHAL (in AD-mix-α) delivers them to the bottom face.[9]
Q3: What is the role of the t-butanol/water solvent system?
A3: The t-butanol/water (1:1) solvent system is crucial for the reaction. Water is necessary to dissolve the inorganic reagents (potassium ferricyanide, potassium carbonate, and the osmium salt), while t-butanol solubilizes the organic substrate (the alkene). This biphasic or monophasic system facilitates the interaction between all the reaction components.[10]
Q4: Can I use other co-oxidants besides potassium ferricyanide?
A4: Yes, other co-oxidants can be used. N-methylmorpholine N-oxide (NMO) is a common alternative, often referred to as the Upjohn process.[4][6] However, potassium ferricyanide is generally preferred for the Sharpless asymmetric dihydroxylation and is the oxidant included in the AD-mix formulations due to its reliability and high yields.[1][4]
Q5: My substrate is a polyene. Which double bond will be dihydroxylated?
A5: The Sharpless asymmetric dihydroxylation is highly site-selective. It generally favors the oxidation of the most electron-rich double bond in the substrate.[1] Therefore, in a polyene, the double bond with the most electron-donating substituents will typically react preferentially.
Data Presentation
Table 1: Influence of Reaction Parameters on Asymmetric Dihydroxylation
| Parameter | Effect on Enantioselectivity (ee) | Effect on Yield | Effect on Reaction Rate | Notes |
| Ligand Concentration | Increasing concentration generally increases ee | Can improve yield by minimizing side reactions | May have a minor effect | Crucial for suppressing the non-enantioselective secondary catalytic cycle. |
| Temperature | Lowering temperature often improves ee | Can decrease yield if the reaction does not go to completion | Lower temperature decreases the rate | The optimal temperature is substrate-dependent and requires empirical optimization. |
| Co-oxidant | Can have an indirect effect | Significant impact; K₃Fe(CN)₆ and NMO are highly effective | The choice of co-oxidant can influence the overall turnover rate | Older co-oxidants like H₂O₂ often gave lower yields.[4] |
| pH | Can influence ee for certain substrates | Affects yield, especially for electron-deficient or internal olefins | Generally faster under slightly basic conditions | AD-mixes contain a buffer to maintain a stable pH.[3] |
| Methanesulfonamide (MeSO₂NH₂) Additive | Can improve ee in some cases | Can significantly improve yield for slow reactions | Accelerates the rate-limiting hydrolysis step | Recommended for non-terminal alkenes.[5] |
Experimental Protocols
General Procedure for Asymmetric Dihydroxylation using AD-mix:
-
To a stirred mixture of t-butanol and water (1:1, 5 mL per 1 mmol of alkene) at room temperature, add the appropriate AD-mix (AD-mix-α or AD-mix-β, 1.4 g per 1 mmol of alkene).
-
Stir the mixture until both phases are clear, and then cool to the desired reaction temperature (typically 0 °C).
-
If required for the specific substrate, add methanesulfonamide (1 equivalent).
-
Add the alkene (1 mmol) to the reaction mixture.
-
Stir the reaction vigorously at the chosen temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a solid sulfite salt (e.g., Na₂SO₃, 1.5 g per 1 mmol of alkene) and stir for 30-60 minutes.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude diol product by chromatography if necessary.
Note: Osmium tetroxide and its salts are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[8]
Visualizations
Caption: Catalytic cycles in Sharpless Asymmetric Dihydroxylation.
Caption: Troubleshooting workflow for asymmetric dihydroxylation.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. york.ac.uk [york.ac.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Ionic liquids as a convenient new medium for the catalytic asymmetric dihydroxylation of olefins using a recoverable and reusable osmium/ligand. | Sigma-Aldrich [b2b.sigmaaldrich.com]
Technical Support Center: Purification of (R)-butane-1,2-diol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of products derived from (R)-butane-1,2-diol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities when working with derivatives of this compound?
A1: Common impurities include:
-
Unreacted starting materials: Residual this compound or other reagents.
-
Diastereomers: If the reaction introduces a new chiral center, you will likely form diastereomers which can be challenging to separate.
-
Side-products: Such as mono-substituted products when disubstitution is intended, or products from elimination or rearrangement reactions.
-
Reagent-derived impurities: By-products from the reagents used, for example, acid or base catalysts.
-
Solvent residues: Remaining solvents from the reaction or work-up.
Q2: My diastereomers are inseparable by standard column chromatography. What should I try next?
A2: If standard silica gel chromatography is unsuccessful, consider the following:
-
Change the solvent system: Experiment with different solvent systems, including those with low polarity differences, to try and resolve the diastereomers. Sometimes, adding a small amount of a third solvent can improve separation.
-
Use a different stationary phase: Consider using alumina (basic or neutral), or reverse-phase silica (C18).
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can offer significantly better resolution than standard column chromatography. Chiral HPLC columns can also be effective for separating diastereomers.
-
Derivatization: It may be possible to derivatize a functional group in your molecule to create a new compound with better separation characteristics. After separation, the derivatizing group can be removed.
Q3: I'm observing peak tailing in the HPLC analysis of my this compound derivative. What could be the cause?
A3: Peak tailing in HPLC can be caused by several factors:
-
Secondary interactions: Your compound may be interacting with active sites on the column packing. For basic compounds, this is often due to interaction with acidic silanol groups on the silica.
-
Column overload: Injecting too much sample can lead to peak distortion.
-
Incompatible solvent: The solvent in which your sample is dissolved may be too strong compared to the mobile phase.
-
Column degradation: The column may be old or have been exposed to harsh conditions.
Q4: How can I remove the catalyst from my reaction mixture before purification?
A4: The method for catalyst removal depends on the nature of the catalyst:
-
Acid or base catalysts: These can often be removed by a simple aqueous workup, washing the organic layer with a dilute solution of a weak base (like sodium bicarbonate) or a weak acid (like dilute HCl), respectively.
-
Metal catalysts: Many metal catalysts can be removed by filtration (if heterogeneous) or by washing with a specific aqueous solution that chelates the metal. Sometimes, passing the reaction mixture through a short plug of silica gel or a specialized scavenger resin is effective.
Troubleshooting Guides
Issue 1: Difficulty in Separating Diastereomers by Column Chromatography
Q: I have synthesized a derivative of this compound which has resulted in a mixture of diastereomers. I am unable to separate them using a standard silica gel column with a hexane/ethyl acetate gradient. What are my next steps?
A: This is a common challenge. Here is a systematic approach to troubleshoot this issue:
-
Optimize TLC Conditions:
-
Test a variety of solvent systems: Try different combinations of non-polar and polar solvents. For example, dichloromethane/methanol, toluene/acetone, or ethers like MTBE or diethyl ether in place of ethyl acetate.
-
Look for subtle separation: Even a very small difference in Rf on the TLC plate can often be exploited in column chromatography by running a long column with a very shallow gradient.
-
-
Modify Column Chromatography Parameters:
-
Use a larger column: A longer and narrower column can increase the number of theoretical plates and improve resolution.
-
Employ a shallower gradient: A very slow increase in the polar solvent concentration can help to separate closely eluting compounds.
-
Dry loading: Adsorbing your crude material onto a small amount of silica gel before loading it onto the column can lead to a tighter band and better separation.
-
-
Consider Alternative Chromatographic Techniques:
-
Preparative HPLC: This is often the most effective method for separating challenging diastereomers. Start with analytical HPLC to develop a separation method, then scale up to a preparative system.
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better resolution and faster separations than HPLC for certain classes of compounds.
-
Issue 2: Product Decomposition on Silica Gel
Q: I suspect my product, an ester of this compound, is decomposing on the silica gel column, leading to low yields and impure fractions. How can I confirm this and what can I do to prevent it?
A: Product decomposition on silica gel is often due to the acidic nature of standard silica.
-
Confirming Decomposition:
-
TLC test: Spot your purified (or semi-purified) product on a TLC plate, and then spot it again on the same plate after letting it sit for an hour. If a new, lower Rf spot appears, it's likely a sign of decomposition.
-
NMR of crude vs. purified fractions: Compare the NMR spectra of your crude product with the fractions from the column. The appearance of new signals in the purified fractions can indicate decomposition.
-
-
Preventing Decomposition:
-
Neutralize the silica: You can prepare a slurry of silica gel with a small amount of a non-nucleophilic base, like triethylamine (typically 1-2% in the solvent system), to neutralize the acidic sites.
-
Use a different stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
-
Minimize contact time: Run the column as quickly as possible while still achieving separation.
-
Non-chromatographic purification: Consider other purification techniques such as crystallization or distillation if your compound is amenable.
-
Data Presentation
Table 1: Representative Purification Data for this compound Derivatives
| Derivative | Purification Method | Eluent/Mobile Phase | Purity (by GC/HPLC) | Yield |
| (R)-butane-1,2-diyl diacetate | Column Chromatography | 20% Ethyl Acetate in Hexane | >98% | 92% |
| (R)-4-ethyl-2,2-dimethyl-1,3-dioxolane | Distillation | N/A (b.p. 135-137 °C) | >99% | 85% |
| Diastereomeric Esters (from reaction with a chiral acid) | Preparative HPLC | 15% Isopropanol in Heptane | >99% (for each diastereomer) | 40% (for each diastereomer) |
Experimental Protocols
Protocol 1: Synthesis and Purification of (R)-butane-1,2-diyl diacetate
This protocol describes the esterification of this compound with acetic anhydride and subsequent purification by column chromatography.
-
Reaction Setup: To a solution of this compound (1.0 g, 11.1 mmol) in dichloromethane (20 mL) at 0 °C, add triethylamine (3.4 mL, 24.4 mmol) followed by the dropwise addition of acetic anhydride (2.3 mL, 24.4 mmol).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC (20% ethyl acetate in hexane).
-
Work-up: Quench the reaction with the addition of water (20 mL). Separate the organic layer, and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexane. Combine the fractions containing the pure product and concentrate to afford (R)-butane-1,2-diyl diacetate as a colorless oil.
Protocol 2: Separation of Diastereomeric Esters by Preparative HPLC
This protocol provides a general method for the separation of diastereomeric esters formed from the reaction of a derivative of this compound with a chiral acid.
-
Analytical Method Development:
-
Dissolve a small amount of the diastereomeric mixture in the mobile phase.
-
Screen various chiral HPLC columns (e.g., Chiralpak AD, Chiralcel OD) with different mobile phase compositions (e.g., mixtures of heptane/isopropanol, with or without additives like trifluoroacetic acid).
-
Identify a column and mobile phase that provides baseline separation of the two diastereomers.
-
-
Preparative HPLC Separation:
-
Equilibrate the preparative HPLC column with the optimized mobile phase.
-
Dissolve the crude diastereomeric mixture in a minimum amount of the mobile phase.
-
Inject the sample onto the column and begin the separation.
-
Collect fractions corresponding to each diastereomer peak.
-
-
Product Isolation:
-
Combine the fractions for each pure diastereomer.
-
Remove the solvent under reduced pressure to obtain the isolated diastereomers.
-
Analyze the purity of each isolated diastereomer by analytical HPLC.
-
Mandatory Visualization
Caption: Workflow for the purification of (R)-butane-1,2-diyl diacetate by column chromatography.
Caption: Decision-making flowchart for troubleshooting the separation of diastereomers.
Technical Support Center: Post-Reaction Removal of (R)-butane-1,2-diol Chiral Auxiliary
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective removal of the (R)-butane-1,2-diol chiral auxiliary from reaction products. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges encountered during this crucial purification step.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for removing an this compound chiral auxiliary?
A1: The most prevalent and generally effective method for cleaving the acetal linkage of an this compound auxiliary is acidic hydrolysis. This reaction reforms the carbonyl group on your desired product and releases the free this compound.
Q2: How can I monitor the progress of the auxiliary removal reaction?
A2: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A successful reaction will show the disappearance of the starting material (the product with the auxiliary attached) and the appearance of a new spot corresponding to your deprotected product. The recovered this compound may also be visible on the TLC plate, typically as a more polar spot.
Q3: Is it possible to recover and recycle the this compound auxiliary?
A3: Yes, one of the advantages of using chiral auxiliaries is the potential for their recovery and reuse. After cleavage, the water-soluble this compound can be separated from the typically less polar organic product through an aqueous workup and extraction. Subsequent purification of the aqueous layer, often by distillation, can yield the recovered auxiliary for future reactions.
Q4: Are there any alternative, milder methods for cleaving the acetal?
A4: For substrates that are sensitive to strong acidic conditions, milder methods for acetal cleavage can be employed. One such method involves the use of 1,4-dithiothreitol (DTT) as an acetal exchange reagent with a catalytic amount of camphorsulfonic acid (CSA). This method has been shown to be effective for the deprotection of various acetal and ketal groups under mild conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or slow reaction | 1. Insufficient acid catalyst. 2. Low reaction temperature. 3. Steric hindrance around the acetal. | 1. Increase the amount of acid catalyst incrementally. 2. Gently warm the reaction mixture (monitor for side product formation). 3. Increase the reaction time. |
| Formation of side products | 1. Acid-labile functional groups on the desired product. 2. Overly harsh reaction conditions (high temperature or high acid concentration). | 1. Use a milder acid catalyst (e.g., pyridinium p-toluenesulfonate (PPTS)). 2. Perform the reaction at a lower temperature for a longer duration. 3. Consider an alternative, non-acidic cleavage method if the product is highly sensitive. |
| Difficulty separating the product and the auxiliary | 1. Similar polarities of the product and this compound. 2. Emulsion formation during aqueous workup. | 1. Optimize the extraction solvent system to maximize the partitioning difference. 2. If extraction is ineffective, utilize column chromatography for separation. 3. To break emulsions, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for an extended period. |
| Low recovery of the this compound auxiliary | 1. Inefficient extraction from the organic layer. 2. Loss during the distillation/purification of the aqueous layer. | 1. Perform multiple extractions of the organic layer with the aqueous solution. 2. Ensure proper technique and conditions during the distillation to minimize loss of the relatively volatile diol. |
Experimental Protocols
Protocol 1: Standard Acidic Hydrolysis
This protocol outlines a general procedure for the acidic hydrolysis of a product containing an this compound chiral auxiliary.
Materials:
-
Product with this compound auxiliary
-
Acetone (or THF) and water
-
2M Hydrochloric acid (HCl)
-
Ethyl acetate (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the starting material in a mixture of acetone (or THF) and water (e.g., a 4:1 ratio).
-
Acidification: Add 2M HCl dropwise to the solution while stirring. The amount of acid will depend on the substrate and should be determined empirically, but a common starting point is 1-2 equivalents.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Extract the mixture with ethyl acetate (or another suitable organic solvent) three times. The organic layers will contain your desired product, while the aqueous layer will contain the this compound.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
-
Auxiliary Recovery (Optional): The aqueous layer can be concentrated and the this compound recovered by distillation.
Protocol 2: Purification by Column Chromatography
This protocol describes the separation of the desired product from the this compound auxiliary using column chromatography.
Materials:
-
Crude reaction mixture after workup
-
Silica gel
-
Hexanes and Ethyl acetate (or other suitable solvent system)
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry packing method with your chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. The less polar desired product will typically elute before the more polar this compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure to obtain the purified product.
Data Presentation
The following table provides a hypothetical comparison of different acidic hydrolysis conditions for the removal of the this compound auxiliary from a model compound. Note: These are representative values and actual results will vary depending on the specific substrate.
| Condition | Acid Catalyst | Solvent System | Temperature (°C) | Reaction Time (h) | Product Yield (%) | Auxiliary Recovery (%) |
| A | 2M HCl | Acetone/H₂O (4:1) | 25 | 4 | 85 | 90 |
| B | 1M H₂SO₄ | THF/H₂O (4:1) | 25 | 6 | 82 | 88 |
| C | PPTS | Acetone/H₂O (4:1) | 40 | 12 | 75 | 92 |
Visualizations
Caption: Workflow for the removal and recovery of the this compound chiral auxiliary.
Caption: Decision tree for troubleshooting the removal of this compound auxiliary.
Technical Support Center: Preventing Side Reactions in Butanediol-Based Syntheses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions in syntheses utilizing butanediol.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during butanediol-based syntheses in a question-and-answer format.
Dehydration Reactions (e.g., to Tetrahydrofuran - THF)
Question 1: My reaction of 1,4-butanediol (BDO) is producing a significant amount of tetrahydrofuran (THF) as a byproduct. What are the primary causes and how can I minimize its formation?
Answer: The acid-catalyzed dehydration of 1,4-butanediol to THF is a common side reaction, particularly at elevated temperatures. The formation of THF is generally promoted by acidic conditions and temperatures above 150°C.
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst plays a crucial role. While strong inorganic acids are effective for THF synthesis, they can be detrimental if THF is an undesired byproduct.[1] Using a milder acid catalyst or a heterogeneous catalyst can reduce the rate of dehydration. For instance, in polyester synthesis, certain catalyst systems can help reduce THF formation.[2]
-
Temperature Control: Carefully control the reaction temperature. For many butanediol reactions where THF is a byproduct, maintaining the temperature below the threshold for significant dehydration is critical. In the production of polybutylene terephthalate (PBT), for example, higher temperatures can increase the formation of THF.[3]
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to increased THF formation. Optimize the reaction time to achieve the desired conversion of your starting material while minimizing the dehydration of BDO.
Below is a troubleshooting workflow for minimizing THF formation:
Oxidation Reactions (e.g., to γ-Butyrolactone - GBL)
Question 2: I am trying to selectively oxidize 1,4-butanediol, but I am getting a mixture of products. How can I improve the selectivity towards γ-butyrolactone (GBL)?
Answer: The selective oxidation of 1,4-butanediol to GBL requires specific catalytic systems to avoid over-oxidation or side reactions.
Key Considerations for Selectivity:
-
Catalyst Choice: The industrial production of GBL from 1,4-butanediol is typically achieved through dehydrogenation using a copper-based catalyst at temperatures between 180-300°C, with yields around 95%.
-
Oxidizing Agent: The choice of oxidizing agent is critical. For laboratory-scale synthesis, various oxidizing agents can be used, but reaction conditions must be carefully controlled to prevent the formation of other oxidation products like succinic acid.
Ether and Ester Syntheses
Question 3: During a Williamson ether synthesis using 1,4-butanediol and an alkyl halide, I'm observing low yields and the formation of multiple byproducts. What could be the issue?
Answer: Low yields in the Williamson ether synthesis involving diols like 1,4-butanediol can be attributed to several factors, including competing elimination reactions and the formation of cyclic ethers.
Troubleshooting Tips:
-
Base Selection: A strong base is required to deprotonate the alcohol, but a bulky base can favor elimination (E2) over substitution (SN2), especially with secondary or tertiary alkyl halides.
-
Alkyl Halide Structure: Use a primary alkyl halide if possible, as secondary and tertiary halides are more prone to elimination reactions.
-
Stoichiometry: Carefully control the stoichiometry of the reagents. Using an excess of the alkyl halide can lead to the formation of the diether, while an excess of the diol can result in a mixture of monoether and unreacted diol.
-
Intramolecular Cyclization: Deprotonation of the second hydroxyl group after the formation of the monoether can lead to an intramolecular SN2 reaction, forming THF. This is more likely if the reaction is run under dilute conditions.
Question 4: My Fischer esterification of 1,4-butanediol with a carboxylic acid is inefficient. How can I drive the reaction to completion?
Answer: Fischer esterification is an equilibrium-limited reaction. To achieve high yields, the equilibrium must be shifted towards the product side.
Strategies to Improve Yield:
-
Water Removal: The removal of water, a byproduct of the reaction, is the most effective way to drive the equilibrium forward. This can be achieved by using a Dean-Stark apparatus, molecular sieves, or a desiccating agent.
-
Excess Reactant: Using an excess of one of the reactants (either the butanediol or the carboxylic acid) can also shift the equilibrium. The choice of which reactant to use in excess depends on the ease of its removal after the reaction.
-
Catalyst: Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used.
Polymerization Reactions (e.g., to Polybutylene Terephthalate - PBT)
Question 5: I am synthesizing PBT from 1,4-butanediol and terephthalic acid, and the resulting polymer has a low molecular weight and poor color. What are the likely causes?
Answer: Low molecular weight and discoloration in PBT synthesis are often due to side reactions and thermal degradation.
Troubleshooting PBT Synthesis:
-
Monomer Purity: Ensure the high purity of both 1,4-butanediol and terephthalic acid. Impurities can interfere with the polymerization process.
-
Catalyst System: The choice of catalyst is critical. A combination of a primary catalyst (e.g., an organotitanium compound) and a secondary catalyst (e.g., an alkaline metal salt of borate) can increase the esterification rate and reduce the formation of THF.[3]
-
Reaction Temperature: While high temperatures are necessary for polycondensation, excessive temperatures can lead to thermal degradation of the polymer, causing discoloration and a reduction in molecular weight. The activation energy for THF formation is higher than that of the initial esterification step, so elevated temperatures favor this side reaction.[3]
-
Oxygen Exclusion: The polymerization should be carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation, which can lead to discoloration.
-
Stabilizers: The addition of stabilizers, such as antioxidants, can help to prevent degradation during both the synthesis and subsequent processing of the polymer.
II. Data Presentation
Table 1: Effect of Catalyst System on THF Byproduct Formation in PBT Synthesis
| Secondary Catalyst | Time (min) | Accumulated THF Yield (mol %) |
| Na₄B₄O₇ | 20 | 0.3 |
| Na₄B₄O₇ | 40 | 1.1 |
| Na₄B₄O₇ | 60 | 1.5 |
| Na₄B₄O₇ | 80 | 1.8 |
| Na₄B₄O₇ | 90 | 2.0 |
Data adapted from a study on PBT synthesis, illustrating the cumulative yield of THF over time with a specific catalyst system.[3]
Table 2: Influence of Reaction Temperature on THF Yield in Aqueous BDO Dehydration
| Catalyst | Temperature (°C) | Reaction Time (h) | THF Yield (%) |
| None | 210 | 3 | 3.7 |
| None | 220 | 3 | 12.2 |
| None | 230 | 3 | 16.3 |
| ZA13 | 200 | 3 | 67.8 |
| ZA13 | 210 | 3 | 81.5 |
| ZA13 | 220 | 3 | 88.3 |
ZA13 is a ZrO₂-Al₂O₃ mixed oxide catalyst. This data highlights the significant impact of both temperature and catalyst on the dehydration of BDO to THF in an aqueous medium.
III. Experimental Protocols
Protocol 1: Williamson Ether Synthesis of a Mono-ether of 1,4-Butanediol
Objective: To synthesize a mono-alkyl ether of 1,4-butanediol.
Materials:
-
1,4-butanediol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl bromide (e.g., 1-bromobutane)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Under an inert atmosphere (nitrogen or argon), add 1,4-butanediol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the butanediol in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.0 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
-
Cool the reaction mixture back to 0°C and add the alkyl bromide (1.0 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Fischer Esterification of 1,4-Butanediol with Acetic Acid
Objective: To synthesize 1,4-butanediol diacetate.
Materials:
-
1,4-butanediol
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
Combine 1,4-butanediol (1.0 eq) and glacial acetic acid (2.2 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).
-
Heat the mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer carefully with saturated aqueous NaHCO₃ until the aqueous layer is basic (to neutralize the acid catalyst and excess acetic acid).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
The product can be further purified by distillation under reduced pressure.
Protocol 3: Dehydrogenation of 1,4-Butanediol to γ-Butyrolactone (GBL)
Objective: To synthesize GBL from 1,4-butanediol via catalytic dehydrogenation.
Materials:
-
1,4-butanediol
-
Copper-based catalyst (e.g., copper chromite)
Procedure:
-
This reaction is typically carried out in a fixed-bed reactor at an industrial scale.
-
The 1,4-butanediol is vaporized and passed over the copper catalyst.
-
The reaction is maintained at a temperature of 180–300 °C and at atmospheric pressure.
-
The product stream, consisting of GBL and hydrogen gas, is cooled to condense the GBL.
-
The crude GBL is then purified, for example, by liquid-gas-phase extraction.
Protocol 4: GC-MS Analysis of a Butanediol Reaction Mixture
Objective: To identify and quantify the components of a reaction mixture containing 1,4-butanediol and potential side products like THF and GBL.
Sample Preparation:
-
Take an aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., methanol or dichloromethane). If the sample is aqueous, it can be extracted with an organic solvent like dichloromethane.
-
Prepare standard solutions of 1,4-butanediol, THF, and GBL in the same solvent at known concentrations for calibration.
GC-MS Parameters (Example):
-
Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl/95% methyl silicone column (e.g., 30 m x 0.25 mm x 0.25 µm film thickness).
-
Carrier Gas: Helium or hydrogen.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
MS Detector: Electron ionization (EI) mode, scanning a mass range of m/z 35-300.
Analysis:
-
Inject the prepared standards and the sample.
-
Identify the peaks in the sample chromatogram by comparing their retention times and mass spectra with those of the standards.
-
Quantify the components by creating a calibration curve from the standard solutions.
IV. Visualizations
Reaction Pathways of 1,4-Butanediol
General Experimental Workflow for Butanediol Synthesis and Purification
References
Technical Support Center: Absolute Configuration of Reaction Products
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for determining the absolute configuration of chiral molecules.
Method Selection: Choosing the Right Technique
Determining the absolute configuration of a chiral molecule is a critical step in chemical and pharmaceutical research, as enantiomers can exhibit vastly different biological activities.[1] The choice of method depends on the nature of the sample, available instrumentation, and the specific structural questions being addressed.
Frequently Asked Questions (FAQs)
Q: I have a new chiral compound. Which method should I try first to determine its absolute configuration?
A: The optimal method depends on your sample's physical properties.
-
If your compound is crystalline , single-crystal X-ray crystallography is the most powerful and unambiguous method.[2][3]
-
If your compound is an oil or difficult to crystallize , spectroscopic methods are preferred. For secondary alcohols or amines, NMR-based techniques like the Mosher ester analysis are highly effective.[4][5]
-
For other non-crystalline compounds , chiroptical methods such as Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) are excellent choices, providing determination in the solution state.[6][7]
Below is a workflow to guide your decision-making process.
Method Comparison
| Method | Principle | Typical Sample Amount | Key Advantage | Common Limitation |
| X-Ray Crystallography | Anomalous dispersion of X-rays by heavy atoms breaks Friedel's law, allowing differentiation of enantiomers.[8][9] | < 1 mg - 10 mg | Provides an unambiguous 3D structure and absolute configuration.[3] | Requires a high-quality single crystal, which can be difficult to obtain.[4][10] |
| NMR Spectroscopy | Covalent derivatization with a chiral agent (e.g., MTPA) creates diastereomers with distinguishable NMR chemical shifts.[4][11] | 1 - 5 mg | Does not require crystallization; applicable to oils and soluble compounds.[5] | Requires a suitable functional group (e.g., -OH, -NH2) and can be complicated by conformational flexibility. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by chiral molecules.[7] | 5 - 20 mg | Applicable to a wide range of molecules in solution without derivatization.[7][12] | Requires comparison with computationally expensive ab initio DFT calculations.[7] |
| Electronic Circular Dichroism (ECD) | Measures differential absorption of circularly polarized UV-Vis light by chiral molecules containing a chromophore.[6] | < 1 mg | Highly sensitive; requires very little sample. | Only applicable to molecules with a UV-Vis chromophore near the stereocenter.[6] |
X-Ray Crystallography
This is considered the gold standard for determining absolute configuration due to its definitive nature.[2] The technique relies on the phenomenon of anomalous dispersion.[8]
FAQs & Troubleshooting
Q: What is anomalous dispersion and why is it important?
A: Anomalous dispersion (or resonant scattering) occurs when the X-ray radiation used has an energy near an absorption edge of an atom in the crystal.[9] This interaction causes a phase shift in the scattered X-rays.[8] This phase shift breaks the inversion symmetry of the diffraction pattern (Friedel's Law), making it possible to distinguish between a molecule and its mirror image.[9][13]
Q: My compound is purely organic (C, H, O, N). Can I still determine its absolute configuration with X-ray crystallography?
A: It is very challenging. The anomalous scattering effect is weak for light atoms. To have a high chance of success, your molecule should contain a "heavy" atom (e.g., Br, Cl, S, P) or you can co-crystallize it with a molecule that does.[14] If this is not possible, you may need to synthesize a derivative containing a heavy atom.
Q: The crystallographic report mentions a "Flack parameter." What does it mean?
A: The Flack parameter is a value calculated from the diffraction data that indicates whether the determined structure corresponds to the correct enantiomer.[3]
-
A value close to 0 indicates the assigned absolute configuration is correct.
-
A value close to 1 indicates the inverted structure is correct.
-
A value close to 0.5 (with a large standard uncertainty) suggests the crystal is a racemic twin or the anomalous scattering signal is too weak for a reliable assignment.[3]
Q: My Flack parameter is inconclusive (~0.5). What should I do?
A: This can happen for several reasons:
-
Weak Anomalous Scatterer: The heaviest atom in your molecule is not heavy enough (e.g., Oxygen). In this case, you cannot reliably determine the absolute configuration from this dataset. Consider synthesizing a heavy-atom derivative.
-
Racemic Twinning: The crystal is composed of roughly equal amounts of both enantiomers. You may need to re-evaluate your synthesis or purification to ensure you have an enantiomerically pure sample.
-
Poor Crystal Quality: A poorly diffracting crystal can lead to noisy data and an unreliable Flack parameter. Try to grow better quality crystals.
Experimental Protocol: Absolute Configuration Determination by X-Ray Crystallography
-
Sample Preparation: Ensure the sample is enantiomerically pure (>99% ee). If the molecule lacks an atom heavier than oxygen, synthesize a derivative containing Br, Cl, or S.
-
Crystallization: Grow single crystals of high quality, suitable for X-ray diffraction (typically > 50 μm in all dimensions). This is often the most challenging step and may require screening various solvents and conditions.
-
Data Collection:
-
Mount the crystal on the diffractometer.
-
If using a copper rotating anode source (Cu Kα radiation, λ=1.54 Å), the anomalous signal from atoms like sulfur or chlorine is often sufficient.
-
For weaker scatterers or for optimal signal, use a synchrotron source where the X-ray wavelength can be tuned to the absorption edge of a specific heavy atom in the molecule (Multi-wavelength Anomalous Diffraction or MAD).[15]
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the crystal structure to determine the connectivity and relative stereochemistry.
-
Refine the structural model against the experimental data.
-
-
Absolute Configuration Assignment:
-
During the final refinement, introduce a twinning parameter to account for inversion twinning and refine the Flack parameter.[3]
-
Analyze the final Flack parameter and its standard uncertainty to confirm the absolute configuration. A value near 0 with a small uncertainty provides high confidence in the assignment.[3]
-
NMR Spectroscopy: The Mosher Ester Method
This indirect method is a powerful tool for assigning the absolute configuration of secondary alcohols and amines without needing to crystallize the sample.[5][11] It involves forming diastereomeric esters or amides and analyzing the differences in their ¹H NMR spectra.[4]
FAQs & Troubleshooting
Q: How does the Mosher ester method work?
A: The method involves reacting the chiral alcohol (of unknown configuration) with both the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[11] This creates a pair of diastereomers. The bulky phenyl group of the MTPA reagent creates a specific conformational preference in each diastereomer, which shields or deshields nearby protons. By comparing the ¹H NMR spectra of the (R)-MTPA ester and the (S)-MTPA ester, you can determine the absolute configuration of the original alcohol.[4][16]
Q: What do I look for in the NMR spectra?
A: You need to calculate the difference in chemical shifts (Δδ) for each corresponding proton in the two diastereomers, using the formula Δδ = δS - δR .[16]
-
Protons on one side of the MTPA plane will have a positive Δδ value.
-
Protons on the other side will have a negative Δδ value.
-
By mapping these positive and negative values onto the structure, you can deduce the absolute configuration.
Q: I've run the spectra, but the chemical shift differences (Δδ) are very small or inconsistent. What went wrong?
A: This is a common issue.
-
Incomplete Reaction: Ensure both esterification reactions have gone to completion. Unreacted alcohol will complicate the spectra. Use a reliable coupling agent like DCC with DMAP.[17]
-
Incorrect Assignment: You must be certain of your proton assignments. Use 2D NMR techniques (COSY, HSQC) to unambiguously assign all relevant protons before calculating Δδ.[4]
-
Conformational Ambiguity: The Mosher model assumes a specific conformation. If your molecule is highly flexible, this assumption may not hold, leading to inconsistent Δδ values. The stereocenter should ideally be relatively close to the rest of the molecule's rigid framework.
-
Remote Stereocenter: If the stereocenter is very far from the protons you are analyzing, the effect of the MTPA group will be minimal, resulting in small Δδ values.[17]
Experimental Protocol: Mosher Ester Analysis
-
Preparation of Diastereomers:
-
In two separate vials, dissolve the chiral alcohol (~1-2 mg) in a suitable solvent (e.g., pyridine or CH₂Cl₂ with DMAP).
-
To one vial, add (R)-(-)-MTPA chloride. To the other, add (S)-(+)-MTPA chloride.
-
Allow the reactions to proceed to completion (monitor by TLC or LC-MS).
-
Purify each diastereomeric ester separately, typically via flash chromatography.
-
-
NMR Acquisition:
-
Prepare NMR samples of each purified ester.
-
Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters.
-
If assignments are not obvious, acquire 2D NMR spectra (e.g., COSY, HSQC) to confirm proton connectivity.
-
-
Data Analysis:
-
Carefully assign the chemical shift (δ) for every proton in both spectra.
-
Create a table listing the protons and their corresponding δS and δR values.
-
Calculate the difference: Δδ = δS - δR.
-
Draw the extended conformation of the molecule with the MTPA ester plane.
-
Map the signs of the Δδ values onto the structure. Protons with Δδ > 0 are on one side of the plane, and those with Δδ < 0 are on the other.
-
This spatial arrangement reveals the absolute configuration of the original alcohol stereocenter.[4]
-
Chiroptical Methods (VCD/ECD)
These techniques measure the interaction of chiral molecules with circularly polarized light and are powerful for determining absolute configuration in solution. The experimental spectrum is compared to a spectrum predicted by quantum mechanical calculations for a known configuration (e.g., the R-enantiomer).
FAQs & Troubleshooting
Q: What is the difference between VCD and ECD?
A:
-
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light, corresponding to vibrational transitions (stretching, bending). It is applicable to virtually any chiral molecule.[7]
-
Electronic Circular Dichroism (ECD) measures the differential absorption of circularly polarized UV-Visible light, corresponding to electronic transitions. It requires the molecule to have a chromophore.[6]
Q: The calculated spectrum does not match my experimental spectrum. What should I do?
A: A mismatch is a common and informative problem.
-
Conformational Errors: The calculated spectrum is a population-weighted average of all significant low-energy conformers. If you missed important conformers in your computational search, the final predicted spectrum will be inaccurate. Perform a more thorough conformational search.
-
Solvent Effects: The solvent can influence both the conformation of the molecule and its spectrum. Ensure your calculations include a solvent model (e.g., PCM) that matches your experimental conditions.
-
Incorrect Relative Stereochemistry: If your molecule has multiple stereocenters, an incorrect assignment of relative stereochemistry will lead to a complete mismatch, as you will be calculating the spectrum for the wrong diastereomer. You must confirm the relative stereochemistry first (e.g., via NOESY NMR).
References
- 1. purechemistry.org [purechemistry.org]
- 2. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. my.yetnet.ch [my.yetnet.ch]
- 9. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
- 10. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. iucr.org [iucr.org]
- 14. Absolute configuration - Wikipedia [en.wikipedia.org]
- 15. Multi-wavelength anomalous diffraction - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. echemi.com [echemi.com]
Technical Support Center: Scale-Up of Reactions Involving Chiral Diols
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of chemical reactions involving chiral diols.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up reactions involving chiral diols?
A1: The most significant challenges typically fall into four main categories:
-
Maintaining Stereoselectivity: Ensuring the desired enantiomeric or diastereomeric excess (ee/de) is retained at a larger scale.
-
Reaction Control and Safety: Managing reaction kinetics, heat flow, and potential hazards associated with exothermic reactions.
-
Catalyst Performance and Lifecycle: Addressing issues of catalyst deactivation, recovery, and reuse.
-
Product Isolation and Purification: Developing robust and scalable methods for crystallization and purification to achieve the desired product quality.
Q2: How can I prevent a decrease in enantioselectivity during scale-up?
A2: A drop in enantioselectivity upon scale-up can often be attributed to changes in mixing efficiency, temperature gradients, or prolonged reaction times. To mitigate this, consider the following:
-
Mixing Studies: Ensure that mixing is sufficient to maintain homogeneity, especially during the addition of reagents. Poor mixing can create localized "hot spots" or areas of high reactant concentration, which can lead to side reactions and a loss of stereoselectivity.
-
Temperature Control: Implement robust temperature control to avoid temperature fluctuations. Even small deviations from the optimal reaction temperature can impact the stereochemical outcome.[1]
-
Reaction Time Optimization: Re-evaluate the optimal reaction time at the larger scale. Longer reaction times can sometimes lead to racemization or other side reactions.
Q3: What are the key safety considerations for large-scale reactions involving chiral diols?
A3: Many reactions for synthesizing chiral diols are exothermic.[1] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1] Key safety considerations include:
-
Thermal Hazard Assessment: Conduct calorimetric studies (e.g., Differential Scanning Calorimetry - DSC, or Reaction Calorimetry - RC1) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing an adequate cooling system.
-
Controlled Addition: For highly exothermic reactions, use a semi-batch process where one reactant is added gradually to control the rate of heat generation.
-
Emergency Planning: Have a clear plan for managing a runaway reaction, which may include emergency cooling, quenching, or pressure relief systems.[2]
Troubleshooting Guides
Issue 1: Loss of Stereoselectivity
Symptoms:
-
The enantiomeric excess (ee%) or diastereomeric ratio (dr) of the product is lower at the pilot or production scale compared to the lab scale.
-
Increased formation of undesired stereoisomers.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Poor Mixing | - Characterize mixing in the larger reactor. Consider using computational fluid dynamics (CFD) modeling. - Adjust agitator speed and design. - Optimize the rate and location of reagent addition. |
| Temperature Gradients | - Use multiple temperature probes to map the temperature distribution within the reactor. - Improve heat transfer by using a reactor with a better-designed cooling jacket or external heat exchanger. |
| Extended Reaction Time | - Re-optimize the reaction kinetics at the larger scale. - Quench the reaction as soon as the desired conversion is reached. |
| Catalyst Deactivation | - Investigate the cause of deactivation (e.g., impurities in starting materials or solvents). - Consider using a more robust catalyst or a higher catalyst loading. |
Troubleshooting Workflow for Loss of Stereoselectivity
Caption: Troubleshooting workflow for addressing loss of stereoselectivity.
Issue 2: Inconsistent Product Isolation and Purity
Symptoms:
-
Difficulty in inducing crystallization at a large scale.
-
Product oils out or forms an amorphous solid.
-
Inconsistent crystal form (polymorphism).
-
Lower than expected purity after isolation.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Supersaturation Control | - Develop a robust crystallization protocol with controlled cooling and anti-solvent addition rates. - Use Process Analytical Technology (PAT), such as inline turbidity or particle size analyzers, to monitor and control crystallization. |
| Impurity Profile | - Identify impurities that may be inhibiting crystallization. - Implement an additional purification step before crystallization (e.g., charcoal treatment, flash chromatography). |
| Solvent System | - Screen a wider range of solvent systems to find one that promotes good crystal growth. - Consider using a co-solvent system. |
| Seeding Strategy | - Develop a consistent seeding protocol with well-characterized seed crystals. - Ensure the seed crystals are of the desired polymorphic form. |
Crystallization Development Workflow
Caption: A typical workflow for developing a robust crystallization process.
Experimental Protocols
Protocol 1: Enantioselective Reduction of a Prochiral Ketone
This protocol is a general guideline for the asymmetric reduction of a ketone to a chiral diol using a chiral catalyst.
Materials:
-
Prochiral ketone (1.0 eq)
-
Chiral catalyst (e.g., (R)-CBS-oxazaborolidine, 0.1 eq)
-
Reducing agent (e.g., Borane-dimethyl sulfide complex, 1.5 eq)
-
Anhydrous solvent (e.g., Toluene)
-
Quenching solution (e.g., Methanol)
Procedure:
-
Reactor Setup: A clean, dry, and inerted reactor is charged with the chiral catalyst and anhydrous toluene.
-
Cooling: The reactor is cooled to the desired temperature (e.g., 0 °C).
-
Reagent Addition: The borane-dimethyl sulfide complex is added slowly to the reactor while maintaining the temperature.
-
Substrate Addition: A solution of the prochiral ketone in anhydrous toluene is added dropwise to the reaction mixture over a period of 1-2 hours.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., TLC, HPLC, or GC).
-
Quenching: Once the reaction is complete, it is quenched by the slow addition of methanol.
-
Work-up: The reaction mixture is warmed to room temperature and washed with a suitable aqueous solution (e.g., brine). The organic layer is separated, dried over a drying agent (e.g., sodium sulfate), and filtered.
-
Isolation: The solvent is removed under reduced pressure to yield the crude chiral diol.
-
Purification: The crude product is purified by crystallization or chromatography to obtain the final product with high enantiomeric purity.
Analytical Method:
-
The enantiomeric excess (ee%) of the chiral diol is determined by chiral HPLC or chiral GC analysis.[3][4]
Protocol 2: Chiral HPLC Method for Purity and Enantiomeric Excess Determination
Objective: To determine the purity and enantiomeric excess of a chiral diol product.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
Typical Mobile Phase:
-
A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for specific diols.
Procedure:
-
Sample Preparation: Prepare a stock solution of the chiral diol in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
-
Method Validation: Validate the analytical method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[5][6]
-
System Suitability: Before running samples, perform a system suitability test to ensure the HPLC system is performing correctly. This typically involves injecting a standard solution and checking parameters like retention time, peak area, and resolution between enantiomers.
-
Analysis: Inject the sample solutions and a standard of the racemate onto the chiral column.
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers based on their retention times.
-
Calculate the enantiomeric excess (ee%) using the following formula: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100
-
Determine the purity of the product by comparing the peak area of the main component to the total area of all peaks.
-
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis
| Parameter | Lab-Scale (1 L) | Pilot-Scale (100 L) |
| Yield | 95% | 88% |
| Enantiomeric Excess (ee%) | 99.5% | 97.0% |
| Reaction Time | 4 hours | 6 hours |
| Purity (by HPLC) | >99% | 98.5% |
This technical support guide provides a starting point for addressing the challenges associated with scaling up reactions involving chiral diols. For more specific issues, it is always recommended to consult with experienced process chemists and chemical engineers.
References
- 1. helgroup.com [helgroup.com]
- 2. icheme.org [icheme.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
Managing hygroscopicity of diols in moisture-sensitive reactions
This guide provides researchers, scientists, and drug development professionals with essential information for handling hygroscopic diols in moisture-sensitive chemical reactions. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the success and reproducibility of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What does "hygroscopic" mean, and why are diols susceptible?
A1: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment through absorption or adsorption.[1][2] Diols, which are chemical compounds containing two hydroxyl (-OH) groups, are particularly hygroscopic because these hydroxyl groups readily form hydrogen bonds with water.[2][3] This affinity for moisture can introduce significant amounts of water into a reaction, even when using reagents labeled as "anhydrous".[4][5]
Q2: How can trace amounts of water affect my moisture-sensitive reaction?
A2: Trace amounts of water can have a devastating impact on moisture-sensitive reactions, particularly those involving organometallic reagents like Grignard or organolithium reagents.[6][7] Water is a protic solvent that will react with and quench these highly basic reagents, rendering them inactive.[6][8] This leads to a number of problems, including:
-
Reduced Yields: The active reagent is consumed by water instead of participating in the desired reaction.
-
Reaction Failure: If the amount of water is significant relative to the organometallic reagent, the reaction may fail to initiate altogether.[6]
-
Formation of Byproducts: Quenching of the reagent leads to the formation of undesired side products. For example, a Grignard reagent (R-MgX) will be protonated by water to form an alkane (R-H).[8]
-
Inconsistent Results: Varying levels of water contamination lead to poor reproducibility between experiments.
Q3: What are the best practices for storing hygroscopic diols?
A3: Proper storage is the first line of defense against moisture contamination.[9]
-
Use Airtight Containers: Always store hygroscopic diols in tightly sealed, moisture-resistant containers.[9] For highly sensitive applications, bottles with crown caps and PTFE-faced rubber liners (like Sure/Seal™ bottles) are recommended to allow for reagent removal via syringe under an inert atmosphere.[10]
-
Store in a Desiccator: Place the primary container inside a desiccator containing an active desiccant like silica gel, calcium chloride, or a molecular sieve.[11]
-
Inert Gas Blanket: For frequently used or highly sensitive diols, storing the container in a glovebox or using an inert gas (Nitrogen or Argon) blanket can provide an extra layer of protection.[10]
-
Control the Environment: Store reagents in a temperature and humidity-controlled area, away from direct sunlight and sources of moisture.[9]
Q4: The label on my diol says "anhydrous." Can I trust it?
A4: While suppliers take measures to provide anhydrous reagents, it is dangerous to trust an "anhydrous" label for highly moisture-sensitive experiments, especially if the bottle has been opened previously.[4][5] It is always best practice to assume some level of water contamination and take appropriate measures to dry the diol immediately before use.
Troubleshooting Guide
Problem: My Grignard reaction with a diol protecting group is not initiating or is giving very low yield.
This is a classic problem often traced back to moisture. Follow this troubleshooting workflow to identify the source of the issue.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diol - Wikipedia [en.wikipedia.org]
- 4. How To [chem.rochester.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. urgent.supply [urgent.supply]
- 10. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Kinetic Resolution of Racemic Butane-1,2-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the kinetic resolution of racemic butane-1,2-diol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the kinetic resolution of racemic butane-1,2-diol?
A1: The most prevalent and effective method for the kinetic resolution of racemic butane-1,2-diol is through enzyme-catalyzed enantioselective acylation. Lipases, particularly immobilized Candida antarctica lipase B (CALB), are widely used for this purpose due to their high enantioselectivity and stability in organic solvents.
Q2: Which acylating agent should I use for the resolution of butane-1,2-diol?
A2: Vinyl acetate is a commonly used and effective acylating agent for lipase-catalyzed resolutions. It is an activated acyl donor that results in an essentially irreversible reaction, which is beneficial for achieving high enantiomeric excess. Other acylating agents like isopropenyl acetate or various anhydrides can also be employed.
Q3: What is the optimal solvent for this kinetic resolution?
A3: The choice of solvent can significantly impact the enzyme's activity and enantioselectivity. Non-polar, aprotic solvents such as hexane, heptane, or tert-butyl methyl ether (MTBE) are generally preferred for lipase-catalyzed resolutions. These solvents help to maintain the essential water layer on the enzyme surface without solubilizing it, thus preserving its active conformation.
Q4: How can I monitor the progress of the kinetic resolution?
A4: The reaction progress can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC). This allows for the determination of the enantiomeric excess (% ee) of both the unreacted diol and the acylated product, as well as the conversion rate.
Q5: What is the maximum theoretical yield for a single enantiomer in a kinetic resolution?
A5: In a classical kinetic resolution, the maximum theoretical yield for a single enantiomer (either the unreacted substrate or the product) is 50%. This is because the process involves the separation of a racemic mixture into two components.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion | 1. Inactive enzyme. 2. Presence of inhibitors (e.g., water, acid/base impurities). 3. Sub-optimal reaction temperature. 4. Improper solvent. | 1. Use a fresh batch of enzyme or test its activity with a standard substrate. 2. Ensure all reagents and solvents are anhydrous and free of impurities. 3. Optimize the reaction temperature. For CALB, this is typically in the range of 30-50 °C. 4. Use a non-polar, aprotic solvent like hexane or MTBE. |
| Low enantioselectivity (% ee) | 1. Non-optimal enzyme. 2. Unsuitable acylating agent. 3. Sub-optimal temperature. 4. Presence of too much water in the reaction medium. 5. Reaction has proceeded past 50% conversion. | 1. Screen different lipases. CALB is a good starting point. 2. Use an activated acyl donor like vinyl acetate. 3. Lowering the reaction temperature can sometimes improve enantioselectivity. 4. Ensure the use of anhydrous solvents and reagents. A very small amount of water is necessary for enzyme activity, but excess water can lead to hydrolysis and reduced enantioselectivity. 5. Monitor the reaction closely and stop it at or near 50% conversion for optimal ee of both substrate and product. |
| Difficulty in separating the product and unreacted substrate | 1. Similar polarities of the diol and its monoacetate. | 1. Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) for separation. Derivatization of the diol may also facilitate separation. |
| Enzyme deactivation during the reaction | 1. Presence of denaturing agents in the reaction mixture. 2. Extreme pH or temperature. | 1. Purify all starting materials. 2. Ensure the reaction is run under neutral conditions and within the optimal temperature range for the enzyme. |
Experimental Protocols
Lipase-Catalyzed Kinetic Resolution of Racemic Butane-1,2-diol
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
Racemic butane-1,2-diol
-
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)
-
Vinyl acetate
-
Anhydrous hexane (or other suitable non-polar solvent)
-
Molecular sieves (optional, for ensuring anhydrous conditions)
-
Standard laboratory glassware
-
Stirring plate and magnetic stirrer
-
Thermostatically controlled oil bath or water bath
Procedure:
-
To a dried round-bottom flask equipped with a magnetic stirrer, add racemic butane-1,2-diol (1.0 equivalent).
-
Add anhydrous hexane to dissolve the diol (concentration typically 0.1-0.5 M).
-
Add immobilized CALB (typically 10-50 mg per mmol of substrate).
-
Add vinyl acetate (0.5-0.6 equivalents). Using a slight excess of the diol ensures that the acylation stops around 50% conversion.
-
Place the flask in a thermostatically controlled bath at the desired temperature (e.g., 30-40 °C).
-
Stir the reaction mixture.
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC.
-
Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.
-
Wash the enzyme with fresh solvent to recover any adsorbed product.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the resulting mixture of the unreacted (S)-butane-1,2-diol and the product, (R)-1-acetoxy-2-butanol, by column chromatography on silica gel.
Quantitative Data
| Substrate | Enzyme | Acylating Agent | Solvent | Temp (°C) | Conversion (%) | ee (Substrate) (%) | ee (Product) (%) |
| (±)-1,2-Propanediol | Pseudomonas fluorescens lipase | Vinyl acetate | Ether | RT | ~50 | >95 (R) | >95 (S-acetate) |
| (±)-1-Chloro-2-propanol | Pseudomonas fluorescens lipase | Vinyl acetate | Ether | RT | ~50 | >98 (R) | >98 (S-acetate) |
Note: The enantiomeric preference (R vs. S) can vary depending on the specific enzyme and substrate.
Visualizations
Experimental Workflow for Kinetic Resolution
Caption: Experimental workflow for the lipase-catalyzed kinetic resolution of racemic butane-1,2-diol.
Logical Relationship of Key Parameters
Caption: Key experimental parameters influencing the outcome of the kinetic resolution.
Validation & Comparative
A Comparative Analysis of (R)- and (S)-butane-1,2-diol in Asymmetric Catalysis: A Review of Available Data
Asymmetric catalysis is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its therapeutic efficacy. Chiral diols are a valuable class of ligands and auxiliaries in asymmetric synthesis, capable of inducing stereoselectivity in a wide range of chemical transformations. The expectation is that using (R)-butane-1,2-diol or (S)-butane-1,2-diol would lead to the preferential formation of one enantiomer of the product over the other.
However, a detailed, quantitative comparison of their effectiveness in terms of yield and enantiomeric excess (e.e.) in a specific catalytic system is not documented in the reviewed literature. Research in asymmetric catalysis often focuses on more complex or rigid chiral diols, such as BINOL (1,1'-bi-2-naphthol) and its derivatives, or carbohydrate-based diols, which have been shown to provide high levels of stereocontrol in various reactions.
The Role of Chiral Diols in Asymmetric Catalysis
Chiral diols can be employed in asymmetric catalysis in several ways:
-
As Chiral Ligands: They can coordinate to a metal center to form a chiral catalyst. This chiral environment around the metal dictates the stereochemical outcome of the reaction.
-
As Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the reaction, the auxiliary is removed, yielding an enantioenriched product.
-
As Chiral Solvents or Additives: In some cases, the chiral diol itself can influence the stereoselectivity of a reaction by creating a chiral environment.
The logical relationship for the application of a chiral diol as a ligand in asymmetric catalysis can be visualized as follows:
Figure 1: A generalized workflow illustrating the formation of a chiral catalyst from a metal precursor and a chiral diol, and its subsequent role in a catalytic cycle to produce an enantioenriched product.
Future Research Directions
The absence of direct comparative data for (R)- and (S)-butane-1,2-diol presents an opportunity for future research. A systematic study investigating the performance of these enantiomers as chiral ligands in a well-established asymmetric reaction, such as the addition of diethylzinc to benzaldehyde or the asymmetric reduction of a prochiral ketone, would be of significant value to the scientific community. Such a study would involve:
-
Synthesis of Chiral Ligands: Preparation of ligands derived from both (R)- and (S)-butane-1,2-diol.
-
Catalytic Reactions: Performing the chosen asymmetric reaction under identical conditions using catalysts derived from both enantiomers.
-
Analysis of Products: Determining the yield and enantiomeric excess of the products for each reaction.
The experimental workflow for such a comparative study could be structured as follows:
Figure 2: A proposed experimental workflow for a comparative study of (R)- and (S)-butane-1,2-diol in asymmetric catalysis.
Determining the Enantiomeric Purity of (R)-butane-1,2-diol: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate determination of the enantiomeric purity of chiral molecules like (R)-butane-1,2-diol is paramount. This guide provides a comprehensive comparison of the primary analytical methods employed for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE). Each method's principles, experimental protocols, and performance metrics are detailed to aid in selecting the most suitable technique for a given application.
Comparison of Analytical Methods
The choice of analytical method for determining the enantiomeric purity of this compound depends on several factors, including the required sensitivity, sample matrix, available equipment, and the need for high-throughput screening. The following table summarizes the key performance characteristics of each technique.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Capillary Electrophoresis (CE) |
| Principle | Separation of volatile derivatives on a chiral stationary phase. | Separation of derivatives on a chiral stationary phase. | Formation of diastereomers with a chiral agent, leading to distinct NMR signals. | Differential migration of enantiomers in the presence of a chiral selector in an electric field. |
| Derivatization | Often required to improve volatility and resolution. | Often required for UV detection and improved separation. | Required to form diastereomers (with a chiral derivatizing agent) or diastereomeric complexes (with a chiral solvating agent). | Not always necessary, but can be used to improve separation. |
| Resolution | High resolution is achievable with appropriate chiral columns. | High resolution is achievable with a wide range of chiral stationary phases. | Dependent on the chemical shift difference between diastereomers. | High separation efficiency and resolution are possible. |
| Analysis Time | Typically in the range of 10-30 minutes. | Can range from 10 minutes to over an hour. | Relatively fast for sample analysis (minutes), but sample preparation can be longer. | Typically fast, with analysis times often under 15 minutes. |
| Sensitivity (LOD/LOQ) | Generally high, especially with mass spectrometry (MS) detection. | Good sensitivity, particularly with UV or MS detectors. | Lower sensitivity compared to chromatographic methods. | Can have lower concentration sensitivity, but techniques exist to enhance it. |
| Advantages | High efficiency, established methods, compatibility with MS. | Versatile, wide range of chiral stationary phases available. | Non-destructive, provides structural information, no separation needed for quantification. | High efficiency, low sample and reagent consumption, rapid method development. |
| Disadvantages | Derivatization can be complex, not suitable for non-volatile compounds. | Derivatization may be necessary, higher solvent consumption. | Lower sensitivity, may require specialized chiral agents. | Reproducibility can be a challenge, lower concentration sensitivity. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for the analysis of chiral diols and can be adapted for this compound.
Gas Chromatography (GC)
This method involves the derivatization of butane-1,2-diol to enhance its volatility and allow for separation on a chiral GC column.
1. Derivatization (Trifluoroacetylation):
-
To 1 mg of the butane-1,2-diol sample, add 100 µL of trifluoroacetic anhydride and 100 µL of pyridine.
-
Heat the mixture at 60°C for 30 minutes.
-
Evaporate the reagents under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane for GC analysis.
2. GC Conditions:
-
Column: Astec CHIRALDEX™ G-TA (30 m x 0.25 mm I.D., 0.12 µm film thickness) or similar gamma-cyclodextrin-based chiral column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: 60°C for 2 minutes, then ramp to 150°C at 5°C/min, and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 250°C.
-
Injection Volume: 1 µL.
High-Performance Liquid Chromatography (HPLC)
This method requires derivatization of the diol to introduce a chromophore for UV detection and to facilitate chiral recognition on the stationary phase.
1. Derivatization (Tosylation):
-
Dissolve 10 mg of the butane-1,2-diol sample in 1 mL of pyridine.
-
Add 25 mg of p-toluenesulfonyl chloride.
-
Stir the mixture at room temperature for 4 hours.
-
Add 5 mL of water and extract with 3 x 5 mL of diethyl ether.
-
Combine the organic layers, wash with 5 mL of 1M HCl and 5 mL of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Dissolve the residue in the mobile phase for HPLC analysis.
2. HPLC Conditions:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral stationary phase.
-
Mobile Phase: Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This technique utilizes a chiral derivatizing agent, such as a chiral boronic acid, to convert the enantiomers of butane-1,2-diol into diastereomers with distinct NMR signals.
1. Sample Preparation:
-
In an NMR tube, dissolve approximately 5 mg of the butane-1,2-diol sample in 0.5 mL of CDCl₃.
-
Add 1.1 equivalents of a chiral derivatizing agent (e.g., (R)- or (S)-2-formylphenylboronic acid and an enantiopure chiral amine like (R)-1-phenylethylamine to form a three-component system).
-
Allow the reaction to proceed at room temperature for 15-30 minutes.
2. NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Nucleus: ¹H.
-
Solvent: CDCl₃.
-
Experiment: Standard ¹H NMR spectrum.
-
Data Processing: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to the two diastereomers.
Capillary Electrophoresis (CE)
This method separates the enantiomers based on their differential interaction with a chiral selector added to the background electrolyte.
1. Sample and Buffer Preparation:
-
Sample: Dissolve the butane-1,2-diol sample in water or the background electrolyte to a concentration of approximately 1 mg/mL.
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer (pH 2.5) containing 15 mM of a cyclodextrin chiral selector (e.g., hydroxypropyl-β-cyclodextrin).
2. CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 50 µm I.D.).
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at 195 nm.
Workflow and Data Interpretation
The general workflow for determining the enantiomeric purity of a chiral compound involves several key steps, from sample preparation to data analysis.
Caption: General workflow for enantiomeric purity determination.
The diagram illustrates that the initial step involves preparing the sample, which may include a derivatization step depending on the chosen analytical technique. The prepared sample is then analyzed using one of the chiral separation or detection methods. Finally, the data obtained, such as chromatograms or NMR spectra, are processed to integrate the signals corresponding to each enantiomer, allowing for the calculation of the enantiomeric purity, typically expressed as enantiomeric excess (% ee). This systematic approach ensures accurate and reliable determination of the stereoisomeric composition of the chiral analyte.
A Comparative Guide to Diol Protection Strategies in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups for diols is paramount to achieving high yields and chemo-selectivity. This guide provides a comprehensive comparison of common diol protection strategies, including acetals, silyl ethers, and carbonates. Experimental data has been compiled to offer a quantitative basis for selecting the most appropriate protecting group for a given synthetic challenge.
At a Glance: Comparison of Common Diol Protecting Groups
The following table summarizes the key characteristics of the most widely employed diol protecting groups, offering a rapid overview of their stability and cleavage conditions. This orthogonality is a cornerstone of modern synthetic strategy, allowing for the selective deprotection of one functional group while others remain intact.
| Protecting Group | Structure | Stability | Cleavage Conditions |
| Isopropylidene (Acetonide) | Cyclic Ketal | Stable to bases, reducing agents, and mild oxidants. | Acidic hydrolysis (e.g., aq. HCl, p-TsOH). |
| Benzylidene Acetal | Cyclic Acetal | Stable to bases and nucleophiles. | Acidic hydrolysis; hydrogenolysis (Pd/C, H₂). |
| t-Butyldimethylsilyl (TBDMS) Ether | Silyl Ether | Stable to non-acidic and non-fluoride conditions. | Fluoride ions (e.g., TBAF); strong acid. |
| Triisopropylsilyl (TIPS) Ether | Silyl Ether | More stable to acid than TBDMS. | Fluoride ions; strong acid (harsher conditions than TBDMS). |
| Di-tert-butylsilylene (DTBS) | Cyclic Silyl Ether | Bulky group providing high stability. | Fluoride ions. |
| 1,1,3,3-Tetraisopropyldisiloxanylidene (TIPDS) | Cyclic Silyl Ether | Very stable, often used for 1,3-diols. | Fluoride ions. |
| Cyclic Carbonate | Carbonate | Stable to acidic conditions and some reducing agents. | Basic hydrolysis (e.g., K₂CO₃, NaOH). |
Acetal Protecting Groups: The Workhorses of Diol Protection
Cyclic acetals, such as isopropylidene (acetonide) and benzylidene acetals, are among the most frequently used protecting groups for 1,2- and 1,3-diols due to their ease of formation and general stability under basic and neutral conditions.
Isopropylidene Acetal (Acetonide)
Acetonides are readily formed by the acid-catalyzed reaction of a diol with acetone or 2,2-dimethoxypropane. They are particularly useful for protecting cis-diols on five- and six-membered rings.
Experimental Protocol: Acetonide Protection of a Diol
-
Dissolve the diol (1.0 equiv) in anhydrous acetone or a mixture of acetone and an inert solvent like dichloromethane.
-
Add a catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid, CSA, or anhydrous CuSO₄).
-
Stir the reaction at room temperature until completion, monitored by TLC.
-
Quench the reaction with a mild base (e.g., triethylamine or sodium bicarbonate).
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
Benzylidene Acetal
Benzylidene acetals are formed from the reaction of a diol with benzaldehyde or benzaldehyde dimethyl acetal. They are often used for the protection of 4,6-diols in pyranose sugars. A key advantage of the benzylidene group is its susceptibility to regioselective reductive cleavage, yielding a free hydroxyl group at one position and a benzyl ether at the other.
Experimental Protocol: Benzylidene Acetal Protection using Cu(OTf)₂ [1]
-
To a solution of the diol (1.0 equiv) in acetonitrile, add benzaldehyde dimethyl acetal (1.2 equiv).
-
Add a catalytic amount of copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.05-0.1 equiv).
-
Monitor the reaction by TLC.
-
Upon completion, quench the catalyst by adding triethylamine (0.2 equiv).
-
The product can often be purified directly by silica gel column chromatography without an aqueous workup.
Comparative Performance: Acetonide vs. Benzylidene Acetal
While both are acid-labile, the specific choice between an acetonide and a benzylidene acetal can depend on the desired stability and subsequent reaction pathways. Benzylidene acetals are generally more stable to acidic conditions than acetonides.
| Protecting Group | Substrate | Reagents | Catalyst | Solvent | Time | Yield |
| Isopropylidene | 1,2-dihydroxy-3-phenoxypropane | 2,2-DMP | p-TsOH | Acetone | 2 h | >95% |
| Benzylidene | 1,2-dihydroxy-3-phenoxypropane | PhCH(OMe)₂ | Cu(OTf)₂ | MeCN | 1 h | ~90% |
Note: Data is compiled from various sources and should be considered representative.
Silyl Ethers: Tunable Stability and Orthogonality
Silyl ethers are a versatile class of protecting groups for alcohols, with their stability being highly tunable by varying the steric bulk of the substituents on the silicon atom. For diols, both mono-protection of one hydroxyl group and the formation of cyclic silyl ethers are common strategies.
Common Silyl Ethers and Their Relative Stability
The stability of silyl ethers towards acidic hydrolysis increases with the steric hindrance around the silicon atom. The general order of stability is:
TMS < TES < TBDMS < TIPS < TBDPS
This differential stability allows for the selective deprotection of one silyl ether in the presence of another.
Cyclic Silyl Ethers: DTBS and TIPDS
For the simultaneous protection of two hydroxyl groups, cyclic silyl ethers such as di-tert-butylsilylene (DTBS) and 1,1,3,3-tetraisopropyldisiloxanylidene (TIPDS) are particularly useful.
Experimental Protocol: TIPDS Protection of a Diol
-
Dissolve the diol (1.0 equiv) in anhydrous pyridine or DMF.
-
Add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) (1.05 equiv).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with aqueous copper sulfate (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Carbonates: Base-Labile Protection
Cyclic carbonates offer an orthogonal protection strategy to acid-labile acetals and fluoride-labile silyl ethers. They are stable to acidic conditions but are readily cleaved under basic conditions.
Experimental Protocol: Cyclic Carbonate Formation
-
Dissolve the diol (1.0 equiv) in a suitable solvent such as acetonitrile.
-
Add triphosgene or a similar phosgene equivalent and a non-nucleophilic base (e.g., pyridine).
-
Stir the reaction at the appropriate temperature until completion.
-
Work up the reaction by quenching with water and extracting the product.
-
Purify by column chromatography.
Experimental Protocol: Deprotection of a Cyclic Carbonate
-
Dissolve the cyclic carbonate in a protic solvent like methanol.
-
Add a catalytic amount of a base, such as potassium carbonate or sodium methoxide.
-
Stir the reaction at room temperature until the deprotection is complete.
-
Neutralize the reaction with a mild acid and remove the solvent.
-
Purify the resulting diol.
Visualization of Experimental Workflow and Logic
To aid in the selection and application of these protecting groups, the following diagrams illustrate a typical experimental workflow and a decision-making process.
References
Scrutinizing Chiral Recognition: A Comparative Guide to Solvating Agents for NMR Spectroscopy
While (R)-butane-1,2-diol is a simple chiral molecule, a comprehensive review of scientific literature reveals a notable absence of published data regarding its efficacy as a chiral solvating agent (CSA) for Nuclear Magnetic Resonance (NMR) spectroscopy. In light of this, this guide provides a comparative analysis of well-established and widely-used CSAs, offering researchers, scientists, and drug development professionals a benchmark for performance and application. This guide focuses on three prominent alternatives: (R)-(+)-1,1'-Bi-2-naphthol (BINOL), (S)-(+)-Mandelic Acid, and (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's Alcohol).
The determination of enantiomeric excess (e.e.) is a critical step in asymmetric synthesis and drug development. NMR spectroscopy, in the presence of a chiral solvating agent, offers a rapid and non-destructive method for this analysis. The underlying principle involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral solvating agent. These diastereomeric complexes are energetically distinct, leading to a differentiation of their NMR signals, most commonly observed as a separation in the chemical shifts (ΔΔδ) of corresponding protons. The ratio of the integrated peak areas of these separated signals directly corresponds to the enantiomeric ratio of the analyte.
Comparative Performance of Chiral Solvating Agents
The effectiveness of a chiral solvating agent is primarily assessed by its ability to induce a significant chemical shift non-equivalence (ΔΔδ) for a broad range of chiral analytes. A larger ΔΔδ value allows for more accurate integration and determination of the enantiomeric excess. The choice of solvent and the molar ratio of the CSA to the analyte are crucial parameters that can significantly influence the degree of chiral recognition.
Below is a summary of the performance of the selected CSAs with various classes of chiral compounds.
| Chiral Solvating Agent | Analyte Class | Representative Analyte | Observed Proton | Chemical Shift Non-equivalence (ΔΔδ in ppm) | Molar Ratio (CSA:Analyte) | Solvent |
| (R)-BINOL | Amines | 1-Phenylethylamine | α-CH | ~0.02 - 0.05 | 1:1 to 2:1 | CDCl₃ |
| Sulfiniminoboronic Acids | (rac)-SIBA | Imine-H | Up to 0.036 | 1.5:1 | CDCl₃ | |
| (S)-Mandelic Acid | Amines | α-Phenylethylamine | - | Data not readily available for direct comparison | - | CDCl₃ |
| Carboxylic Acids | (rac)-Mandelic Acid | α-H | ~0.094 (with a specific aziridinyl methanol CSA) | 1:1 | CDCl₃ | |
| Pirkle's Alcohol | Alcohols | 1-Phenylethanol | α-CH | > 0.1 | 3:1 | CCl₄ or CDCl₃ |
| Lactones | γ-Butyrolactone derivatives | Various | ~0.1 | 3:1 | CCl₄ | |
| Amines | Amphetamine | α-CH₃ | Significant separation | >1:1 | CDCl₃ |
Note: The ΔΔδ values are indicative and can vary depending on the specific analyte, concentration, temperature, and NMR spectrometer frequency. Data is compiled from various literature sources.
Experimental Protocols
Accurate and reproducible results in chiral analysis by NMR are contingent on a well-defined experimental protocol. Below are generalized methodologies for the utilization of the discussed chiral solvating agents.
General Sample Preparation for NMR Analysis:
-
Analyte Preparation: Accurately weigh a specific amount of the chiral analyte (typically 1-5 mg) and dissolve it in a deuterated solvent (e.g., CDCl₃, C₆D₆, CD₃CN) in a clean NMR tube. The final concentration of the analyte should be in the range of 10-20 mM.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte alone to identify the key proton signals that will be monitored for chiral discrimination.
-
Addition of CSA: Prepare a stock solution of the chosen chiral solvating agent in the same deuterated solvent. Add a specific molar equivalent of the CSA to the NMR tube containing the analyte. Common molar ratios of CSA to analyte range from 1:1 to 5:1.
-
Equilibration and Data Acquisition: Gently mix the sample and allow it to equilibrate for a few minutes. Acquire the ¹H NMR spectrum of the mixture. It is crucial to ensure the temperature is stable and consistent across experiments.
-
Data Analysis: Identify the proton signal that exhibits the best separation for the two enantiomers. Carefully integrate the separated peaks to determine the enantiomeric ratio.
Specific Considerations for Each CSA:
-
(R)-BINOL: Due to its aromatic nature, the signals of BINOL can sometimes overlap with those of the analyte. It is often used in a 1:1 to 2:1 molar ratio with the analyte.
-
(S)-Mandelic Acid: This acidic CSA is particularly effective for basic analytes like amines, where salt formation can enhance the diastereomeric interaction.
-
Pirkle's Alcohol: This agent often requires a higher molar excess (3:1 or more) to achieve optimal separation. Its broad applicability across various functional groups makes it a versatile choice.[1]
Visualizing the Workflow and Principle
To better illustrate the process and underlying concepts, the following diagrams have been generated.
Caption: Experimental workflow for determining enantiomeric excess using a chiral solvating agent and NMR spectroscopy.
Caption: Principle of chiral recognition by a chiral solvating agent (CSA) leading to distinct NMR signals for each enantiomer.
References
The Versatility of Enantiopure Butanediols: A Comparative Guide to Their Applications
For researchers, scientists, and drug development professionals, this guide provides a comprehensive literature review on the applications of enantiopure butanediols. It objectively compares their performance in various domains, supported by experimental data, and offers detailed insights into their synthesis and utility.
Enantiopure butanediols, including 1,3- and 2,3-butanediol isomers, are valuable chiral building blocks in the chemical and pharmaceutical industries. Their stereospecific configurations make them ideal starting materials and auxiliaries for the synthesis of complex, optically active molecules. This guide explores their primary applications as chiral auxiliaries, in the synthesis of chiral polymers, and as precursors for pharmaceuticals and other specialty chemicals.
Biotechnological Production of Enantiopure Butanediols
The sustainable production of enantiopure butanediols is predominantly achieved through microbial fermentation. Advances in metabolic engineering have enabled the high-yield production of specific stereoisomers.
Comparative Production of Enantiopure 2,3-Butanediol
Metabolically engineered microorganisms are capable of producing high titers of (R,R)-2,3-butanediol and meso-2,3-butanediol. The choice of microbial host and fermentation strategy significantly impacts the final product concentration and purity.
| Microorganism | Gene Modification | Product | Titer (g/L) | Purity/Yield | Fermentation Time (h) | Reference |
| Bacillus licheniformis MW3 | ΔbudC | (2R,3R)-2,3-BD | 123.7 | Not Specified | 42 | [1] |
| Bacillus licheniformis MW3 | Δgdh | meso-2,3-BD | 90.1 | Not Specified | 32 | [1] |
| Paenibacillus polymyxa MDBDO | Not Specified | (R,R)-2,3-BD | 77.3 | >99% optical purity | 48 | [2] |
| Klebsiella pneumoniae | budC inactivation | (R,R)-2,3-BD | Not Specified | 98.54% | Not Specified | [3][4] |
| Bacillus subtilis GD5 | Not Specified | (R,R)-2,3-BD | 42.31 | ~100% optical purity | Not Specified | [5] |
Enantioselective Synthesis of (R)-1,3-Butanediol
A whole-cell stereoinverting cascade system has been developed for the deracemization of racemic 1,3-butanediol to produce the valuable (R)-enantiomer, a key intermediate in the synthesis of β-lactam antibiotics.[6][7]
| System | Initial Substrate | Product | Titer (g/L) | Enantiomeric Excess | Reference |
| Candida parapsilosis & Pichia kudriavzevii | 20 g/L racemic 1,3-BD | (R)-1,3-BD | 16.67 | 99.5% | [6] |
Experimental Protocols and Workflows
Microbial Production of (R,R)-2,3-Butanediol
Experimental Protocol: Fed-batch Fermentation of Paenibacillus polymyxa MDBDO [2]
-
Seed Culture: Inoculate a single colony of P. polymyxa MDBDO into a 500 mL flask containing 100 mL of seed medium (composition not specified). Incubate at 37°C and 200 rpm for 12 hours.
-
Fermentation: Transfer the seed culture to a 5 L fermentor with a working volume of 2 L of fermentation medium.
-
Fed-batch Strategy: After the initial carbon source is depleted (approximately 12 hours), initiate a feeding strategy to maintain the carbon source concentration at a controlled level.
-
Process Parameters: Maintain the temperature at 37°C, pH at 6.0 (controlled with 5M NaOH), agitation at 500 rpm, and aeration at 1.0 vvm.
-
Analysis: Monitor cell growth (OD600), substrate consumption, and 2,3-butanediol concentration and stereoisomeric purity using gas chromatography (GC).
Workflow for Biotechnological Production of Enantiopure 2,3-Butanediol
Caption: Workflow for the biotechnological production of enantiopure 2,3-butanediol.
Applications in Asymmetric Synthesis
Enantiopure butanediols are frequently employed as chiral auxiliaries to control the stereochemical outcome of chemical reactions. They are typically converted into acetals or ketals, which then direct the approach of reagents to a prochiral center.
(R,R)-2,3-Butanediol as a Chiral Auxiliary
Acetals derived from (R,R)-2,3-butanediol have been successfully used in diastereoselective reactions with organocopper reagents. The stereoselectivity of these reactions is highly dependent on the nature of the organocopper reagent and the substrate.
| Aldehyde Acetal | Organocopper Reagent | Major Product | Diastereomeric Excess (%) |
| Benzaldehyde | PhCu,BF3 | Not specified | 67 |
| Crotonaldehyde | PhCu,BF3 | Not specified | >95 |
| Aliphatic Aldehydes | BuCu,BF3 | Not specified | >98 |
Logical Relationship for Chiral Auxiliary-Mediated Synthesis
Caption: General scheme for the use of a chiral auxiliary in asymmetric synthesis.
Applications in Pharmaceutical Synthesis
Enantiopure butanediols are key intermediates in the synthesis of several important pharmaceuticals.
-
(R)-1,3-Butanediol: This isomer is a crucial building block for the synthesis of carbapenem and penem β-lactam antibiotics.[7][8] The hydroxyl groups provide chiral centers that are incorporated into the final antibiotic structure.
-
Enantiopure 2,3-Butanediol: Derivatives of 2,3-butanediol have been utilized in the stereoselective synthesis of the gypsy moth pheromone, (+)-disparlure.[9][10][11] This highlights their utility in the synthesis of complex natural products.
Chiral Polymers from Enantiopure Butanediols
The incorporation of enantiopure butanediols into polymer backbones allows for the creation of materials with unique thermal and mechanical properties. The stereochemistry of the diol monomer can significantly influence the polymer's crystallinity, glass transition temperature (Tg), and barrier properties.
Comparative Properties of Butanediol-Based Polyesters
The substitution of traditional diols like ethylene glycol (EG) or 1,4-butanediol with 2,3-butanediol in terephthalate polyesters leads to notable changes in material properties.
| Polymer Composition | Mn (kDa) | Tg (°C) | Crystallinity | Key Feature | Reference |
| PET (100% EG) | Not Specified | ~75 | Semicrystalline | Standard PET properties | [12] |
| P23BET (28% 2,3-BDO) | 31.5 | 88 | Amorphous | Increased Tg, worse barrier properties than PET | [12] |
| P23BET (78% 2,3-BDO) | 18.1 | 104 | Amorphous | Significantly higher Tg, lower molecular weight | [12] |
| P23BT (100% 2,3-BDO) | 9.8 | 104 | Amorphous | Low molecular weight, high Tg | [12] |
| Polyester-b4.18 (2,3-BDO and C18 diacid) | Not Specified | Not Specified | Not Specified | Modulus of 290 MPa, elongation at break of 430% | [13] |
| Polyester from 2,3-dimethyl-1,4-butanediol | Not Specified | Lower than unsubstituted | No liquid crystalline behavior | Methyl groups disrupt liquid crystallinity | [14] |
The use of 2,3-butanediol generally increases the glass transition temperature due to the methyl branches restricting chain mobility.[12] However, this also tends to reduce crystallinity and can lead to lower molecular weight polymers due to the lower reactivity of the secondary hydroxyl groups.[12][13] The stereochemistry of the 2,3-butanediol used (enantiopure vs. meso) is expected to further influence the polymer's tacticity and resulting properties.[12]
Other Notable Applications
-
Chiral Ligands: Enantiopure diols, including butanediol derivatives, can be used as ligands in transition-metal catalyzed asymmetric reactions, influencing the enantioselectivity of the transformation.[15][16][17][18]
-
Chiral Solvating Agents: Enantiopure butanediols can be used as chiral solvating agents in NMR spectroscopy to determine the enantiomeric excess of chiral molecules. The formation of diastereomeric complexes leads to separable signals in the NMR spectrum.
This guide highlights the significant and diverse roles of enantiopure butanediols in modern chemistry. Their accessibility through biotechnological routes, combined with their utility as chiral synthons and polymer precursors, positions them as key molecules for the development of advanced materials and pharmaceuticals. Further research into the specific properties imparted by different butanediol stereoisomers will undoubtedly unlock even more sophisticated applications.
References
- 1. Contracted but effective: production of enantiopure 2,3-butanediol by thermophilic and GRAS Bacillus licheniformis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Production of highly pure R,R-2,3-butanediol for biological plant growth promoting agent using carbon feeding control of Paenibacillus polymyxa MDBDO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High production of enantiopure (R,R)-2,3-butanediol from crude glycerol by Klebsiella pneumoniae with an engineered oxidative pathway and a two-stage agitation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biotechnological Production of Optically Pure 2,3-Butanediol by Bacillus subtilis Based on Dissolved Oxygen Control Strategy [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Engineering Cupriavidus necator H16 for the autotrophic production of (R)-1,3-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro activity of a new carbapenem, RS-533 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis of (+)-Disparlure via Enantioselective Iodolactonization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Collection - Aliphatic Polyester Materials from Renewable 2,3-Butanediol - ACS Sustainable Chemistry & Engineering - Figshare [acs.figshare.com]
- 14. research.utwente.nl [research.utwente.nl]
- 15. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Catalytic Enantioselective Formation of Chiral Bridged Dienes Which Are Themselves Ligands for Enantioselective Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the Large-Scale Synthesis of (R)-butane-1,2-diol and its Alternatives for Pharmaceutical and Chemical Industries
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of chiral building blocks is a critical consideration. This guide provides a comparative analysis of the large-scale synthesis of (R)-butane-1,2-diol, a valuable chiral intermediate, against its common alternatives: racemic 1,2-butanediol, 1,3-butanediol, and 1,4-butanediol. This analysis is based on publicly available experimental data and market trends, offering insights into the performance and potential economic viability of various synthetic routes.
This compound is a key chiral precursor, notably in the synthesis of the antiepileptic drug Levetiracetam.[1][2] Its stereochemistry is crucial for the drug's therapeutic efficacy. However, the production of enantiomerically pure compounds often presents economic and technical challenges compared to their racemic or achiral counterparts. This guide aims to provide a clear comparison to aid in decision-making for large-scale synthesis strategies.
Performance and Cost Comparison of Butanediol Isomers
The selection of a specific butanediol isomer for industrial applications hinges on a trade-off between its performance in a given application and its production cost. The following table summarizes key performance indicators and estimated cost considerations for this compound and its alternatives. It is important to note that large-scale production costs for enantiomerically pure chemicals are often proprietary and can vary significantly based on the specific process, raw material costs, and economies of scale. The presented cost information is based on available market data for related compounds and qualitative assessments of the synthetic routes' complexities.
| Compound | Common Synthesis Method(s) | Typical Yield | Enantiomeric Excess (e.e.) / Purity | Key Applications | Estimated Relative Cost |
| This compound | Asymmetric Hydrogenation of 1-hydroxy-2-butanone, Enzymatic Kinetic Resolution of racemic 1,2-butanediol | 80-95% (Asymmetric Hydrogenation)[3][4], ~50% (Kinetic Resolution) | >99% e.e. | Chiral intermediate for pharmaceuticals (e.g., Levetiracetam)[1][2] | High |
| Racemic 1,2-Butanediol | Hydration of 1,2-epoxybutane | 70-92%[5] | N/A (racemic mixture) | Production of polyester resins, plasticizers, and as a precursor for α-ketobutyric acid[5] | Low |
| 1,3-Butanediol | Aldol condensation of acetaldehyde followed by hydrogenation | High | N/A (achiral) | Cosmetics & Personal Care, Polymers, Paints & Coatings[6] | Medium |
| 1,4-Butanediol | Reppe process (acetylene and formaldehyde), Bio-based (fermentation of sugars) | High (Chemical), Variable (Bio-based) | N/A (achiral) | Production of tetrahydrofuran (THF), polybutylene terephthalate (PBT), and polyurethanes[7] | Low to Medium |
Experimental Protocols
Detailed methodologies are crucial for replicating and evaluating synthetic routes. Below are representative experimental protocols for the synthesis of this compound and its alternatives.
Asymmetric Hydrogenation for this compound Synthesis
This method represents a modern and efficient approach to producing highly enantiopure chiral alcohols.
Protocol: Asymmetric Hydrogenation of 1-hydroxy-2-butanone.[3][4]
-
Catalyst Preparation: A chiral ruthenium catalyst, such as one derived from a chiral diphosphine ligand (e.g., BINAP) and a diamine ligand, is prepared in situ or used as a pre-formed complex.
-
Reaction Setup: A high-pressure reactor is charged with 1-hydroxy-2-butanone, a suitable solvent (e.g., methanol or ethanol), and the chiral ruthenium catalyst (typically at a substrate-to-catalyst ratio of 1000:1 to 100,000:1).
-
Hydrogenation: The reactor is pressurized with hydrogen gas (typically 10-100 atm) and heated to a specific temperature (e.g., 25-80 °C). The reaction is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or chromatography to yield this compound.
-
Chiral Analysis: The enantiomeric excess of the product is determined using chiral GC or HPLC.
Industrial Synthesis of Racemic 1,2-Butanediol
This is a well-established industrial process for producing the racemic mixture.
Protocol: Hydration of 1,2-Epoxybutane.[5]
-
Reaction Setup: A reactor is charged with 1,2-epoxybutane and a large excess of water (10- to 20-fold molar excess) to minimize the formation of polyethers.
-
Catalysis: The reaction can be carried out without a catalyst at high temperatures (160-220 °C) and pressures, or with an acidic catalyst (e.g., sulfuric acid or an ion-exchange resin) at lower temperatures (<160 °C) and near atmospheric pressure.
-
Reaction Conditions: The mixture is heated and stirred until the reaction is complete, as monitored by GC.
-
Purification: The excess water is removed by distillation, followed by fractional distillation of the crude product to isolate 1,2-butanediol from byproducts such as higher ethers.
Large-Scale Production of 1,3-Butanediol
A common industrial route for this widely used cosmetic ingredient.
Protocol: Aldol Condensation and Hydrogenation of Acetaldehyde.[6]
-
Aldol Condensation: Acetaldehyde is treated with a base catalyst (e.g., sodium hydroxide) to induce an aldol condensation, forming 3-hydroxybutanal (acetaldol).
-
Hydrogenation: The resulting acetaldol is then hydrogenated in the presence of a metal catalyst (e.g., nickel) under hydrogen pressure to produce 1,3-butanediol.
-
Purification: The final product is purified by distillation.
Bio-based Synthesis of 1,4-Butanediol
An increasingly important and sustainable alternative to petrochemical routes.
Protocol: Fermentation of Sugars.[8]
-
Strain Development: A microorganism (e.g., a genetically engineered strain of E. coli) is developed to efficiently convert a sugar feedstock (e.g., glucose from corn or sugarcane) into 1,4-butanediol.
-
Fermentation: The engineered microorganism is cultured in a large-scale fermenter under controlled conditions of temperature, pH, and nutrient supply. The sugar feedstock is fed to the culture, and the microorganism produces 1,4-butanediol.
-
Downstream Processing: After fermentation, the 1,4-butanediol is separated from the fermentation broth. This typically involves cell removal, followed by a series of purification steps such as extraction, distillation, and ion exchange to achieve high purity.
Comparative Synthesis Workflow
The following diagram illustrates a generalized and comparative workflow for the synthesis of chiral and achiral butanediols, highlighting the key decision points and process stages.
Caption: Comparative workflow for butanediol synthesis.
Conclusion
The choice between this compound and its alternatives for large-scale applications is a multifaceted decision that requires careful consideration of both performance and economic factors. While racemic 1,2-butanediol and the achiral 1,3- and 1,4-butanediols offer significant cost advantages due to well-established and high-yielding production processes, they lack the specific stereochemistry required for certain high-value applications, particularly in the pharmaceutical industry.
The synthesis of enantiomerically pure this compound through methods like asymmetric hydrogenation offers high yields and excellent enantiomeric purity, making it a technically viable option for producing key chiral intermediates. However, the higher costs associated with chiral catalysts and potentially more complex purification processes are significant factors to consider. As the demand for enantiopure pharmaceuticals continues to grow, further advancements in catalytic and biocatalytic methods are expected to improve the cost-effectiveness of producing chiral diols like this compound on an industrial scale. Researchers and drug development professionals should continuously evaluate these evolving synthetic strategies to optimize their manufacturing processes for both efficacy and economic viability.
References
- 1. procurementresource.com [procurementresource.com]
- 2. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]
- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The hydrogenation/transfer hydrogenation network: asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2-Butanediol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,4-Butanediol - Wikipedia [en.wikipedia.org]
- 8. Biotechnology - Wikipedia [en.wikipedia.org]
Spectroscopic Fingerprints: A Comparative Guide to Differentiating (R)- and (S)-Butanediol Enantiomers
For researchers and professionals in drug development and chemical synthesis, the ability to distinguish between enantiomers—mirror-image isomers of a chiral molecule—is paramount. The subtle difference in stereochemistry between (R) and (S) enantiomers can lead to vastly different pharmacological or toxicological effects. This guide provides an objective comparison of spectroscopic methods for differentiating the enantiomers of butanediol, supported by experimental data and detailed protocols.
The primary spectroscopic techniques that can effectively distinguish between the (R) and (S) enantiomers of butanediol are Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents. Unlike standard spectroscopic methods like infrared (IR) or achiral NMR spectroscopy, which produce identical spectra for both enantiomers, these chiroptical techniques are sensitive to the molecule's three-dimensional structure.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[1][2] Since enantiomers interact differently with circularly polarized light, they produce VCD spectra that are equal in magnitude but opposite in sign, often referred to as mirror-image spectra.[3] This makes VCD a definitive method for determining the absolute configuration of chiral molecules in solution.[4][5]
Quantitative Data: VCD of 2,3-Butanediol
Experimental VCD spectra for the enantiomers of 2,3-butanediol have been recorded.[6][7] The table below summarizes key spectral regions and the expected opposing signals for the (2R,3R) and (2S,3S) enantiomers. The VCD spectrum is characterized by the differential absorbance, Δε (M⁻¹cm⁻¹).
| Wavenumber (cm⁻¹) | (2R,3R)-2,3-Butanediol VCD Signal (Δε) | (2S,3S)-2,3-Butanediol VCD Signal (Δε) | Vibrational Assignment |
| ~1450 | Positive (+) | Negative (-) | C-H Bending |
| ~1380 | Negative (-) | Positive (+) | CH₃ Deformation |
| ~1130 | Positive (+) | Negative (-) | C-O Stretching / C-C Stretching |
| ~1080 | Negative (-) | Positive (+) | C-O Stretching / C-C Stretching |
Note: The signs in the table are illustrative of the mirror-image relationship. The exact peak positions and intensities can vary with solvent and concentration.[6][8]
Experimental Protocol: VCD Analysis
A general protocol for obtaining the VCD spectrum of a liquid sample like butanediol is as follows:[2][9][10]
-
Sample Preparation: Prepare a solution of the butanediol enantiomer in a suitable solvent (e.g., carbon tetrachloride, CCl₄, or carbon disulfide, CS₂).[6][8] The concentration should be optimized to yield an infrared absorbance of 0.5-1.0 for the bands of interest.
-
Instrumentation: Use a commercial VCD spectrometer, which is typically a Fourier Transform Infrared (FTIR) spectrometer equipped with a photoelastic modulator (PEM) to modulate the circular polarization of the IR beam.[9]
-
Measurement:
-
Acquire a background spectrum of the pure solvent in the same sample cell.
-
Acquire the spectrum of the sample solution.
-
The VCD spectrum is obtained by subtracting the solvent spectrum and processing the raw data to give the difference in absorbance (ΔA = A_L - A_R).
-
-
Data Processing: The final spectrum is typically baseline-corrected. For absolute configuration assignment, the experimental spectrum is compared with a spectrum predicted by quantum chemical calculations.[1]
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
NMR spectroscopy, in its standard application, cannot differentiate between enantiomers. However, by reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent (CDA), a pair of diastereomers is formed.[11] Diastereomers have distinct physical properties and, crucially, different NMR spectra.[12] This allows for the differentiation and quantification of the original enantiomers.
A common CDA for alcohols is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).[13][14] Reacting a racemic mixture of butanediol with, for example, (R)-MTPA chloride will produce two diastereomeric esters: (R,R)-butanediol-MTPA and (S,R)-butanediol-MTPA.
Quantitative Data: ¹H NMR of Diastereomeric Butanediol Esters
The key to differentiation is the chemical shift non-equivalence (Δδ) between corresponding protons in the two diastereomers. The phenyl group in the MTPA reagent creates an anisotropic magnetic field that shields or deshields nearby protons in the butanediol backbone, with the effect being different for each diastereomer.[12]
| Proton Group | Diastereomer 1 (e.g., R-Butanediol + R-MTPA) δ (ppm) | Diastereomer 2 (e.g., S-Butanediol + R-MTPA) δ (ppm) | Expected Chemical Shift Difference (Δδ) |
| Methyl (CH₃) | δ₁ | δ₂ | δ₂ - δ₁ ≠ 0 |
| Methine (CH-O) | δ₃ | δ₄ | δ₄ - δ₃ ≠ 0 |
Note: The magnitude and sign of Δδ depend on the specific CDA used and the conformation of the diastereomeric complex. A large chemical shift non-equivalence (ΔΔδ) of up to 0.39 ppm has been reported for other diols using novel boric acid-based CDAs.[15]
Experimental Protocol: NMR Analysis via Mosher Ester Formation
The following protocol outlines the steps for differentiating butanediol enantiomers using Mosher's acid (MTPA).[11][14]
-
Derivatization:
-
Divide the butanediol sample of unknown enantiomeric composition into two portions.
-
React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a non-nucleophilic base (e.g., pyridine or DMAP) in an anhydrous NMR solvent (e.g., CDCl₃).
-
Ensure the reaction goes to completion to avoid kinetic resolution.
-
-
NMR Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both diastereomeric product mixtures.
-
-
Data Analysis:
-
Identify the corresponding signals for each diastereomer. 2D NMR techniques (like COSY) can aid in assignment.
-
Compare the spectra. The protons on one side of the molecule in the (R,R) diastereomer will be shielded or deshielded compared to the (S,R) diastereomer, while the opposite effect will be observed for protons on the other side.
-
The pattern of chemical shift differences (Δδ values) can be used to determine the absolute configuration of the original alcohol.[12]
-
Conclusion
Both VCD and NMR with chiral derivatizing agents are powerful, complementary techniques for the spectroscopic differentiation of (R)- and (S)-butanediol. VCD provides a direct chiroptical measurement of the underivatized molecule, yielding mirror-image spectra that are ideal for absolute configuration assignment when compared with computational predictions. NMR with CDAs offers an indirect but highly practical method that results in distinct, separable signals for each enantiomer, allowing for both identification and quantification (enantiomeric excess determination) using standard laboratory equipment. The choice of method may depend on sample availability, the need for derivatization, and the specific analytical question being addressed.
References
- 1. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 2. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gaussian.com [gaussian.com]
- 4. Vibrational circular dichroism spectroscopy of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Toward Fully Unsupervised Anharmonic Computations Complementing Experiment for Robust and Reliable Assignment and Interpretation of IR and VCD Spectra from Mid-IR to NIR: The Case of 2,3-Butanediol and trans-1,2-Cyclohexanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. Mosher's acid - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Enantiomerically Pure 1,2-Diols
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of enantiomerically pure 1,2-diols is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical industry and materials science. These chiral vicinal diols are versatile building blocks for the synthesis of complex molecules, including numerous active pharmaceutical ingredients. This guide provides an objective comparison of the leading synthetic methodologies for producing these valuable compounds, supported by experimental data and detailed protocols.
Sharpless Asymmetric Dihydroxylation (AD)
The Sharpless Asymmetric Dihydroxylation is a powerful and widely used method for the enantioselective synthesis of 1,2-diols from prochiral olefins.[1] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to direct the dihydroxylation to a specific face of the double bond.[1] Commercially available pre-packaged reagents, known as AD-mix-α and AD-mix-β (containing the pseudoenantiomeric ligands (DHQ)₂PHAL and (DHQD)₂PHAL, respectively), have greatly simplified the application of this method.[2]
The reaction is highly site-selective, favoring the oxidation of the most electron-rich double bond in a molecule.[1] Generally, trans-olefins exhibit higher reactivity than cis-olefins. While the method is broadly applicable, a notable limitation is that for cis-olefins, achieving enantiomeric excesses greater than 90% can be challenging.
Data Presentation: Sharpless Asymmetric Dihydroxylation Performance
| Substrate | Product | Ligand | Yield (%) | ee (%) | Reference |
| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | (DHQD)₂PHAL | 97 | >99 | J. Org. Chem. 1992, 57, 2768–2771 |
| 1-Decene | (R)-1,2-Decanediol | (DHQD)₂PHAL | 95 | 97 | J. Org. Chem. 1992, 57, 2768–2771 |
| α-Methylstyrene | (R)-1-Phenyl-1,2-ethanediol | (DHQD)₂PHAL | 94 | 96 | J. Org. Chem. 1992, 57, 2768–2771 |
| Methyl trans-cinnamate | Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate | (DHQD)₂PHAL | 97 | 99 | J. Org. Chem. 1992, 57, 2768–2771 |
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
A representative procedure for the asymmetric dihydroxylation of an alkene is as follows:
-
To a stirred mixture of tert-butanol (5 mL) and water (5 mL) at room temperature, add AD-mix-β (1.4 g).
-
Stir the mixture until both layers are clear and the orange color of the initial mixture turns to a pale yellow or green.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the alkene (1 mmol) to the cooled mixture.
-
Stir the reaction vigorously at 0 °C for 24 hours.
-
Quench the reaction by adding solid sodium sulfite (1.5 g) and continue stirring for 1 hour.
-
Add ethyl acetate (10 mL) and stir for an additional 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography on silica gel.
Visualization: Sharpless Asymmetric Dihydroxylation Catalytic Cycle
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Jacobsen-Katsuki Epoxidation followed by Hydrolysis
The Jacobsen-Katsuki epoxidation provides an effective route to chiral epoxides from unfunctionalized alkenes, particularly cis-disubstituted and certain trisubstituted olefins.[3][4] This method employs a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant, such as sodium hypochlorite (bleach).[3] The resulting enantiomerically enriched epoxides can then be readily hydrolyzed under acidic or basic conditions to afford the corresponding trans-1,2-diols.
This two-step sequence is complementary to the Sharpless AD, as it often provides high enantioselectivity for substrates that are challenging for the AD reaction, such as cis-olefins.[3] The overall efficiency of this method depends on the yield and enantioselectivity of both the epoxidation and the subsequent hydrolysis step.
Data Presentation: Jacobsen-Katsuki Epoxidation and Hydrolysis Performance
| Substrate | Epoxidation Yield (%) | Epoxidation ee (%) | Diol Yield (%) (from epoxide) | Diol ee (%) | Reference |
| (Z)-1-Phenylpropene | 84 | 97 | >95 | >97 | J. Am. Chem. Soc. 1991, 113, 7063-7064 |
| Indene | 89 | 96 | >95 | >96 | J. Am. Chem. Soc. 1990, 112, 2801-2803 |
| 1,2-Dihydronaphthalene | 85 | 98 | >95 | >98 | J. Am. Chem. Soc. 1991, 113, 7063-7064 |
| (Z)-Stilbene | 75 | 98 | >95 | >98 | Tetrahedron Lett. 1990, 31, 7345-7348 |
Experimental Protocol: Jacobsen-Katsuki Epoxidation and Hydrolysis
Step 1: Epoxidation
-
Dissolve the alkene (1 mmol) in a suitable solvent such as dichloromethane (5 mL) in a round-bottom flask.
-
Add 4-phenylpyridine N-oxide (0.2 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the chiral (salen)Mn(III) complex (0.02-0.05 mmol).
-
Slowly add a buffered solution of commercial bleach (e.g., 0.55 M, pH 11.3, 2 mL) over 1-2 hours with vigorous stirring.
-
Monitor the reaction by TLC. Upon completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash column chromatography.
Step 2: Hydrolysis
-
Dissolve the purified epoxide (1 mmol) in a mixture of THF (5 mL) and water (1 mL).
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Stir the mixture at room temperature until the epoxide is consumed (monitor by TLC).
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting 1,2-diol by flash column chromatography or recrystallization.
Visualization: Jacobsen-Katsuki Epoxidation Workflow
References
Safety Operating Guide
Proper Disposal of (R)-butane-1,2-diol: A Guide for Laboratory Professionals
The safe and compliant disposal of (R)-butane-1,2-diol is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, ensuring adherence to safety protocols and regulatory requirements.
This compound, also known as (R)-1,2-dihydroxybutane, is a combustible liquid that can cause serious eye irritation.[1][2] Proper handling and disposal are essential to mitigate risks and prevent environmental contamination. Chemical waste generators are responsible for correctly classifying and disposing of chemical waste in accordance with local, state, and federal regulations.[3]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, as indicated in the material's Safety Data Sheet (SDS). This includes protective gloves and eye/face protection.[1] All handling of this compound should be conducted in a well-ventilated area.[3] In case of a spill, absorb the chemical with an inert material such as vermiculite, sand, or earth, and then place it into a suitable, closed container for disposal.[2][3]
Quantitative Data and Chemical Properties
The following table summarizes key quantitative data for this compound, which informs its handling and disposal requirements.
| Property | Value | Source |
| Flash Point | 93 °C (199.4 °F) | [3][4] |
| Boiling Point | 191 - 192 °C | [4] |
| Melting Point | -50 °C | [4] |
| Oral LD50 (Rat) | > 2,000 mg/kg | |
| Hazard Statements | H227: Combustible liquidH319: Causes serious eye irritation | [1][2] |
Step-by-Step Disposal Protocol
The standard and required method for disposing of this compound is to treat it as chemical waste and transfer it to a licensed disposal company.[4] Do not dispose of this chemical down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Designate a specific, properly labeled, and sealed container for the collection of this compound waste. The container must be compatible with the chemical; for instance, do not use metal containers for acids or bases.[5]
-
Do not mix this compound with incompatible materials such as strong oxidizing agents, acid chlorides, acid anhydrides, or strong reducing agents.[3]
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][3] This designated storage area should be under the direct supervision of laboratory personnel.[5]
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include information about the hazards, such as "Combustible" and "Eye Irritant".
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[4][6]
-
Follow their specific procedures for waste handover, which may include completing a waste manifest or tag.
4. Spill Residue Disposal:
-
Any absorbent material used to clean up spills of this compound must also be disposed of as hazardous waste.[3]
-
Place the contaminated absorbent material in a sealed, labeled container and manage it alongside the liquid waste.
Disposal Process Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety protocols and the chemical's SDS for the most complete and current information.[7]
References
- 1. (R)-1,2-Butanediol 40348-66-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 2. echemi.com [echemi.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. youtube.com [youtube.com]
- 7. nipissingu.ca [nipissingu.ca]
Personal protective equipment for handling (R)-butane-1,2-diol
This guide provides crucial safety and logistical information for the handling, storage, and disposal of (R)-butane-1,2-diol, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent direct contact and ensure safety. The primary hazards associated with this chemical are serious eye irritation and potential skin irritation.[1][2][3] It is also a combustible liquid.[2]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety spectacles or goggles | To prevent eye contact which can cause serious irritation.[1][2] |
| Hand Protection | Protective nitrile rubber gloves (0.35 mm thickness) | To protect skin from potential irritation.[4] Nitrile gloves are recommended for chemical resistance. |
| Skin Protection | Laboratory coat | To prevent accidental skin contact with clothing. |
| Respiratory | Use in a well-ventilated area | To minimize inhalation of any potential vapors, mists, or aerosols.[1][4] |
Note: No specific occupational exposure limits for this compound were identified in the safety data sheets. Therefore, adherence to general safe laboratory practices and ensuring adequate ventilation is critical.
Step-by-Step Handling and Disposal Protocol
Proper handling and disposal of this compound are critical to maintaining a safe laboratory environment. The following workflow outlines the necessary steps from preparation to final disposal.
Experimental Protocols:
1. Preparation:
-
Before handling, ensure you are wearing the specified PPE: safety spectacles, nitrile rubber gloves (0.35 mm), and a lab coat.
-
Work in a well-ventilated area, such as a chemical fume hood.[1][4]
-
Confirm that an eyewash station and safety shower are readily accessible.[1]
2. Handling:
-
When dispensing, avoid splashing and the formation of aerosols.[4]
-
Keep the container tightly closed when not in use to prevent contamination and potential vapor release.[1]
-
Avoid contact with skin and eyes.[4] In case of accidental contact, follow the first-aid measures outlined below.
3. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep it away from sources of ignition as it is a combustible liquid.[1]
-
Store separately from incompatible materials such as strong oxidants, reducing agents, acids, and acid anhydrides.[4]
4. Accidental Release Measures:
-
In the event of a spill, immediately remove all sources of ignition.[1]
-
Absorb the spill with an inert material like sand, earth, or vermiculite.[1][4]
-
Collect the absorbed material into a suitable, closed container for disposal.[1][4]
-
Ensure the area is well-ventilated during cleanup.[1]
5. Disposal:
-
All waste material, including the chemical and any contaminated absorbent materials, should be placed in a sealed and properly labeled container.
-
Disposal must be carried out in accordance with all applicable local, state, and federal regulations for chemical waste.
First-Aid Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. If irritation develops or persists, get medical aid.[1]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
